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  • Product: Dioctylbis(oleoyloxy)stannane
  • CAS: 27550-52-3

Core Science & Biosynthesis

Foundational

Dioctylbis(oleoyloxy)stannane chemical structure and molecular weight

Chemical Structure, Synthesis, and Applications in Life Sciences Executive Summary Dioctylbis(oleoyloxy)stannane (commonly referred to as Dioctyltin Dioleate or DOTWO ) is an organotin(IV) carboxylate characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Applications in Life Sciences

Executive Summary

Dioctylbis(oleoyloxy)stannane (commonly referred to as Dioctyltin Dioleate or DOTWO ) is an organotin(IV) carboxylate characterized by a central tin atom coordinated to two octyl alkyl chains and two oleate ester ligands. While historically dominant in industrial polymer stabilization, its relevance in the life sciences has expanded into two critical vectors: biomedical material engineering (as a non-cytotoxic stabilizer for medical-grade PVC) and pharmaceutical catalysis (facilitating esterification in drug synthesis).

This guide provides a rigorous structural analysis, synthesis protocol, and mechanistic breakdown of DOTWO, specifically tailored for research scientists and drug development professionals.

Chemical Identity & Structural Architecture[1]

The molecule consists of a tetravalent tin center adopting a distorted tetrahedral geometry, which may fluxionalize toward trigonal bipyramidal coordination in the presence of donating solvents or due to intermolecular carbonyl coordination in the solid state.

Core Structural Parameters
  • IUPAC Name: [[(Z)-octadec-9-enoyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate

  • Common Name: Dioctyltin Dioleate (DOTWO)

  • CAS Number: 27550-52-3 (Specific); 3648-18-8 (General Dioctyltin dilaurate analog often used as a reference class)

  • Molecular Formula: C₅₂H₁₀₀O₄Sn

  • Molecular Weight: 908.06 g/mol

Molecular Visualization

The following diagram illustrates the connectivity of the central Tin (Sn) atom. Note the presence of the unsaturated oleyl chains, which provide internal plasticization effects in polymer matrices.

DOTWO_Structure Sn Sn(IV) Center Octyl1 Octyl Group (C8H17) Sn->Octyl1 Sn-C Bond Octyl2 Octyl Group (C8H17) Sn->Octyl2 Sn-C Bond Oleyl1 Oleoyloxy Ligand (C18H33O2) [Cis-unsaturation] Sn->Oleyl1 Sn-O Ester Link Oleyl2 Oleoyloxy Ligand (C18H33O2) [Cis-unsaturation] Sn->Oleyl2 Sn-O Ester Link

Figure 1: Coordination environment of the central Tin atom. The Sn-C bonds are covalent and hydrolytically stable, while the Sn-O bonds are labile, facilitating the compound's catalytic and stabilizing functions.

Physicochemical Properties[1][2][3][4][5][6]
PropertyValueRelevance to Research
Molecular Weight 908.06 g/mol High MW ensures low migration in polymer matrices (crucial for medical devices).
Appearance Yellowish oily liquidLiquid state at RT facilitates easy dosing in liquid masterbatches.
Solubility Soluble in organic solvents (Toluene, THF, Chloroform); Insoluble in waterLipophilicity allows cell membrane permeability in biological assays.
Refractive Index ~1.46 - 1.47Matches PVC refractive index, maintaining clarity in medical tubing.
Tin Content ~13.0 - 13.5%Critical quality attribute (CQA) for catalytic efficiency.
Thermal Stability Stable up to ~200°CWithstands extrusion temperatures required for medical plastics.
Synthesis Protocol

The synthesis of Dioctylbis(oleoyloxy)stannane is a condensation reaction between Dioctyltin Oxide (DOTO) and Oleic Acid. This process is preferred over the organotin halide route to avoid chloride contamination in the final product.

Reaction Equation:



Experimental Workflow
  • Reagents:

    • Dioctyltin Oxide (DOTO): 1.0 molar equivalent (High purity, >98%).

    • Oleic Acid: 2.05 molar equivalents (Slight excess to drive reaction to completion).

    • Solvent: Xylene or Toluene (Azeotropic agent).

  • Procedure:

    • Step 1: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser.

    • Step 2: Add DOTO and Oleic Acid into the solvent medium.

    • Step 3: Heat the mixture to reflux (approx. 140°C for Xylene).

    • Step 4: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water is collected and the solution becomes clear.

    • Step 5: Strip the solvent under reduced pressure (Rotary evaporator).

    • Step 6: Filter the resulting oil to remove any unreacted DOTO particles.

  • Purification:

    • For pharmaceutical-grade applications, the product may require molecular distillation to remove free fatty acids.

Analytical Characterization

Validating the structure requires a multi-modal approach.

Infrared Spectroscopy (FTIR)
  • Carbonyl Stretch (

    
    ):  A strong band at 1710–1740 cm⁻¹ .[1] This confirms the formation of the ester linkage.
    
    • Note: A shift to lower wavenumbers (<1650 cm⁻¹) would indicate bridging coordination of the carboxylate group, which is less common in the liquid state for this bulky molecule.

  • C-H Stretch: 2850–2960 cm⁻¹ (Alkyl chains of Octyl and Oleyl groups).

  • Sn-C Vibration: Weak bands in the fingerprint region (500–600 cm⁻¹).

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • 
    Sn NMR:  This is the definitive technique.
    
    • Chemical Shift: Typically -140 to -180 ppm (relative to Me₄Sn).

    • Insight: The shift is sensitive to coordination number.[5] A shift toward -200 ppm suggests higher coordination (e.g., dimerization), while shifts toward -100 ppm suggest a monomeric 4-coordinate species.

  • 
    H NMR: 
    
    • Oleyl Vinyl Protons: Multiplet at ~5.3 ppm.

    • Sn-CH₂- (Octyl): Triplet/Multiplet at ~1.3–1.6 ppm, often showing satellite peaks due to

      
      Sn coupling.
      
Mechanism of Action: Stabilization & Catalysis[2]

In the context of medical PVC (e.g., blood bags, IV tubing) , DOTWO acts as a thermal stabilizer. It prevents the "unzipping" of the polymer chain during high-temperature processing.

The Frye-Horst Mechanism

The organotin carboxylate replaces labile chlorine atoms (allylic chlorides) on the PVC chain with the stable oleate ester group.

Mechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex PVC_Unstable->Intermediate Nucleophilic Attack DOTWO Dioctyltin Dioleate (Stabilizer) DOTWO->Intermediate PVC_Stable Stabilized PVC (Ester Capped) Intermediate->PVC_Stable Ligand Exchange Byproduct Dioctyltin Dichloride (Byproduct) Intermediate->Byproduct Cl Scavenging

Figure 2: Mechanism of PVC stabilization. The tin center scavenges HCl and replaces labile chloride sites with oleate groups, preventing polymer degradation and yellowing.

Applications in Life Sciences

While primarily an industrial stabilizer, DOTWO has specific utility in drug development and medical technology:

  • Medical Device Manufacturing:

    • Non-Toxic Stabilization: Unlike Dibutyltin (DBT) analogs which are immunotoxic, Dioctyltin compounds are approved for food and medical contact (e.g., FDA 21 CFR 178.2650). They are essential for producing clear, flexible PVC tubing used in extracorporeal circulation.

    • Gamma Sterilization Resistance: DOTWO stabilized PVC resists discoloration during gamma irradiation sterilization, a critical requirement for single-use medical devices.

  • Pharmaceutical Catalysis:

    • Transesterification Catalyst: Organotins are potent Lewis acid catalysts. DOTWO is used in the synthesis of complex esters (e.g., in the production of certain statin precursors or polyester-based drug delivery matrices) where neutral pH conditions are required to protect sensitive functional groups.

Safety & Toxicology Profile
  • Toxicity Class: Dioctyltins are significantly less toxic than their Methyl-, Butyl-, or Triphenyltin counterparts.

  • Immunotoxicity: Unlike Dibutyltin (which causes thymus atrophy), Dioctyltin compounds generally do not exhibit significant immunotoxicity in mammalian models.

  • Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of mists.

  • Regulatory Status:

    • FDA: Approved for use in polymers contacting food (up to specific limits).[6]

    • REACH: Registered substance.

References
  • PubChem. (n.d.). Dioctylbis(oleoyloxy)stannane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Dioctyltin dilaurate (Analogous Structure). Retrieved from [Link]

  • Hoch, M. (2001). Organotin compounds in the environment—an overview. Applied Geochemistry, 16(7-8), 719-743. (Context on toxicity profiles of Octyl vs Butyl tins).
  • Arkema. (n.d.). Thermolite® Series Technical Data Sheets. (Industrial reference for organotin stabilizers in PVC).
  • Yousif, E., & Hadi, A. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systems Reviews in Pharmacy. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of dioctyltin carboxylates

An In-Depth Technical Guide to the Thermodynamic Stability of Dioctyltin Carboxylates Abstract Dioctyltin (DOT) carboxylates represent a critical class of organotin compounds, primarily utilized as highly effective heat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Dioctyltin Carboxylates

Abstract

Dioctyltin (DOT) carboxylates represent a critical class of organotin compounds, primarily utilized as highly effective heat stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical processes.[1][2] Their performance and environmental fate are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of dioctyltin carboxylates, detailing the mechanisms of their thermal, hydrolytic, and photodegradation. We will examine the causality behind experimental choices for stability assessment, present self-validating analytical protocols, and ground our discussion in authoritative references, offering researchers and development professionals a thorough understanding of these vital industrial chemicals.

Introduction: The Molecular Architecture and Industrial Significance

Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond. Dioctyltin carboxylates fall into the category of di-substituted organotins, with the general formula R₂SnX₂, where 'R' is an octyl group (C₈H₁₇) and 'X' is a carboxylate ligand (R'COO⁻).[3][4] The toxicity and physicochemical properties of these compounds are largely determined by the organotin moiety (the dioctyltin cation), while the anionic carboxylate ligand primarily influences properties like solubility and reactivity.[3][4]

The industrial prominence of dioctyltin carboxylates stems from their role as secondary heat stabilizers in PVC processing.[5] During thermal processing, PVC degrades via autocatalytic dehydrochlorination, releasing hydrogen chloride (HCl) and forming undesirable coloration and compromising mechanical properties.[5][6][7] Dioctyltin carboxylates interrupt this degradation cascade, primarily by scavenging HCl and substituting labile chlorine atoms on the polymer backbone.[5] This stabilizing function is critical in manufacturing a vast array of PVC products, from pipes and fittings to packaging films.[1][5]

dot graph Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Central Tin Atom Sn [label="Sn", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16];

// Octyl Groups (R) R1 [label="C8H17", fillcolor="#F1F3F4"]; R2 [label="C8H17", fillcolor="#F1F3F4"];

// Carboxylate Ligands (X) O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C=O", shape=ellipse, fillcolor="#F1F3F4"]; R_prime1 [label="R'", fillcolor="#F1F3F4"];

O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C=O", shape=ellipse, fillcolor="#F1F3F4"]; R_prime2 [label="R'", fillcolor="#F1F3F4"];

// Bonds Sn -- R1 [label="Sn-C"]; Sn -- R2 [label="Sn-C"]; Sn -- O1 [label="Sn-O"]; Sn -- O2 [label="Sn-O"]; O1 -- C1; C1 -- R_prime1; O2 -- C2; C2 -- R_prime2; } doted Caption: General structure of a dioctyltin dicarboxylate.

Foundational Principles of Thermodynamic Stability

The overall stability of a dioctyltin carboxylate is a function of the bond dissociation energies within the molecule, primarily the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds.

  • The Tin-Carbon Bond: The Sn-C bond is relatively stable and non-polar, resistant to air and moisture.[8] However, it is the Achilles' heel of the molecule under energetic conditions like UV radiation. The strength of this bond is influenced by the alkyl group. Longer alkyl chains, such as the octyl groups in DOT compounds, generally lead to greater thermal stability compared to their methyl or butyl counterparts.[9] This is attributed to the increased steric hindrance and inductive effects of the longer chains.[9]

  • The Tin-Oxygen Bond: The Sn-O bond of the carboxylate ligand is more labile and polar than the Sn-C bond.[8] This bond is susceptible to cleavage, particularly through hydrolysis.[8] The facile cleavage of the Sn-O bond is, however, a prerequisite for the compound's function as a PVC stabilizer, allowing it to react with HCl.[5] The nature of the carboxylate itself (e.g., laurate, maleate) also modulates this reactivity.

Major Degradation Pathways

The thermodynamic stability of dioctyltin carboxylates is challenged by three primary environmental and process-related factors: heat, water, and light.

Thermal Decomposition

Thermal stress is the most relevant challenge for these molecules, given their application as heat stabilizers. Decomposition generally occurs at temperatures exceeding 250°C.[3] The process is complex and can involve multiple steps, often initiated by the cleavage of the Sn-O bond.

Mechanism:

  • Initial Dissociation: The primary step is the loss of one or both carboxylate ligands.

  • Formation of Intermediates: This can lead to the formation of dioctyltin oxide and carboxylic anhydrides.

  • Sn-C Bond Cleavage: At higher temperatures, the more stable Sn-C bonds will break, leading to the complete decomposition of the organotin moiety and ultimately forming inorganic tin species like tin oxides.[10]

Studies using thermogravimetric analysis (TGA) show that diorganotin dicarboxylates have a higher activation energy for decomposition than corresponding triorganotin carboxylates.[9] Furthermore, the thermal stability of R₂SnL₂ compounds increases with the length of the alkyl chain (R), following the trend: Dioctyltin > Dibutyltin > Diethyltin.[9]

Hydrolytic Degradation

Dioctyltin carboxylates are susceptible to hydrolysis, a reaction that cleaves the Sn-O bond.[8] This is a critical consideration for their environmental persistence and use in applications with potential moisture exposure. The carboxylate ligands are known to be easily displaced under mild physiological conditions.[3]

Mechanism: In the presence of water, the carboxylate ligand is displaced to form dioctyltin hydroxide species and the corresponding carboxylic acid. This reaction is often reversible but can be driven to completion by changes in pH. The ultimate product in aqueous environments is often the insoluble and polymeric dioctyltin oxide (DOTO).[8][11][12] In contrast, organotin mercaptides (containing Sn-S bonds) are significantly less susceptible to hydrolysis, which is why they are used in applications requiring greater hydrolytic stability.[8][13]

Photodegradation

Exposure to ultraviolet (UV) radiation, such as from direct sunlight, can induce photochemical degradation.[7] This process primarily involves the cleavage of the Sn-C bonds, which are more susceptible to photolysis than the Sn-O bonds.

Mechanism: UV energy can excite the molecule, leading to homolytic cleavage of the Sn-C bond to generate octyl radicals and organotin radical intermediates. These reactive species can then undergo a variety of secondary reactions, including oxidation in the presence of air, ultimately leading to the formation of inorganic tin salts and degradation products of the alkyl chains.[10]

DegradationPathways cluster_thermal Thermal Stress (>250°C) cluster_hydrolytic Hydrolysis (H₂O) cluster_photo Photodegradation (UV Light) DOT_Carboxylate Dioctyltin Carboxylate Thermal_Products Dioctyltin Oxide, Carboxylic Anhydrides, Inorganic Tin DOT_Carboxylate->Thermal_Products Heat Hydrolytic_Products Dioctyltin Hydroxides, Dioctyltin Oxide (DOTO), Carboxylic Acid DOT_Carboxylate->Hydrolytic_Products Water Photo_Products Octyl Radicals, Inorganic Tin Salts DOT_Carboxylate->Photo_Products Light

Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the stability of dioctyltin carboxylates. The choice of technique is dictated by the degradation pathway being investigated.

Analytical TechniquePrincipleApplication & Insights
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Determines decomposition temperatures, assesses thermal stability, and provides kinetic parameters of degradation.[9][14]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Identifies melting points, phase transitions, and exothermic/endothermic decomposition events.
Gas Chromatography (GC) Separates volatile and semi-volatile compounds. Often coupled with Mass Spectrometry (GC-MS).Quantifies degradation products. Requires derivatization of non-volatile organotins to increase their volatility.[15][16]
Liquid Chromatography (LC) Separates compounds in a liquid mobile phase. Often coupled with ICP-MS (LC-ICP-MS).Ideal for analyzing non-volatile parent compounds and their degradation products in aqueous samples without derivatization.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹¹⁹Sn).Provides detailed structural information for identifying parent compounds and degradation products.[18]

Experimental Protocol: Assessing Thermal Stability via TGA

This protocol provides a self-validating framework for determining the thermal decomposition profile of a dioctyltin carboxylate sample, such as dioctyltin dilaurate.

Objective

To determine the onset temperature of decomposition and the mass loss profile of dioctyltin dilaurate under an inert nitrogen atmosphere.

Materials & Equipment
  • Dioctyltin dilaurate sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (99.999%)

  • Microbalance

  • Alumina or platinum crucibles

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Causality: Ensure the TGA's temperature and mass sensors are accurate. This is the foundation of a self-validating system.

    • Action: Perform temperature calibration using certified reference materials (e.g., indium, tin). Perform mass calibration using standard calibration weights.

  • Sample Preparation:

    • Causality: A representative, uniformly distributed sample prevents localized heating effects and ensures reproducible results.

    • Action: Place 5-10 mg of the dioctyltin dilaurate sample into a tared TGA crucible. Record the exact mass. Ensure a thin, even layer at the bottom of the crucible.

  • Setting TGA Parameters:

    • Causality: The chosen parameters directly influence the observed decomposition profile. An inert atmosphere is used to study intrinsic thermal stability without oxidative effects. A linear heating rate allows for the calculation of kinetic parameters.

    • Action:

      • Atmosphere: Nitrogen

      • Flow Rate: 50 mL/min

      • Temperature Program:

        • Equilibrate at 30°C for 5 minutes.

        • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

      • Data Collection: Record mass, time, and temperature.

  • Running the Experiment:

    • Causality: A blank run corrects for system buoyancy effects, ensuring that any observed mass loss is due to the sample and not the instrument.

    • Action: First, run the exact same temperature program with an empty crucible (blank run). Then, place the sample crucible in the TGA and start the experiment.

  • Data Analysis & Interpretation:

    • Causality: Proper data processing reveals key stability metrics.

    • Action:

      • Subtract the blank run data from the sample run data to obtain the corrected TGA curve.

      • Plot mass (%) vs. temperature (°C). This is the TGA thermogram.

      • Calculate the first derivative of the TGA curve (d(mass)/dt). This is the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

      • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs.

      • Identify the temperature ranges for distinct decomposition steps and the percentage of mass lost in each step.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate TGA (Temp & Mass) Prepare_Sample 2. Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Set_Params 3. Set Parameters (N₂ Atmosphere, 10°C/min) Prepare_Sample->Set_Params Run_Blank 4. Run Blank (Empty Crucible) Set_Params->Run_Blank Run_Sample 5. Run Sample Run_Blank->Run_Sample Correct_Data 6. Correct Data (Sample - Blank) Run_Sample->Correct_Data Plot 7. Plot TGA/DTG Curves Correct_Data->Plot Determine_Tonset 8. Determine Tₒₙₛₑₜ & Mass Loss Plot->Determine_Tonset

Conclusion and Future Outlook

The thermodynamic stability of dioctyltin carboxylates is a nuanced subject governed by the interplay between the robust Sn-C bonds and the more labile Sn-O linkages. Their degradation is primarily driven by thermal stress, hydrolysis, and photodegradation, each proceeding through distinct mechanisms. A thorough understanding of these pathways, facilitated by analytical techniques like TGA, DSC, and chromatography, is essential for optimizing their performance as stabilizers, predicting their environmental lifetime, and ensuring their safe use.

Future research will likely focus on developing more sustainable and less toxic alternatives, as organotin compounds face increasing regulatory scrutiny due to environmental persistence and potential health effects. Computational modeling may also provide deeper insights into degradation mechanisms, allowing for the in silico design of next-generation stabilizers with enhanced stability and improved environmental profiles.

References

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (n.d.). pubs.rsc.org. Retrieved February 5, 2026, from [Link]

  • DIOCTYLTIN CARBOXYLATE. (n.d.). Ataman Kimya. Retrieved February 5, 2026, from [Link]

  • Thermokinetic Studies of Organotin(IV) Carboxylates Derived from para-Methoxyphenylethanoic Acid. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Thermal decomposition of carboxylate ionic liquids: Trends and mechanisms. (2012). Physical Chemistry Chemical Physics. Retrieved February 5, 2026, from [Link]

  • Compounds of dioctyltin - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. Retrieved February 5, 2026, from [Link]

  • DIOCTYLTIN DILAURATE. (n.d.). Ataman Kimya. Retrieved February 5, 2026, from [Link]

  • The Role of Tin Stabilizers in PVC Manufacturing. (2021). Bisley International LLC. Retrieved February 5, 2026, from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Tennessee at Chattanooga. Retrieved February 5, 2026, from [Link]

  • Dioctyltin Maleate. (n.d.). BNT Chemicals. Retrieved February 5, 2026, from [Link]

  • Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis. (2023). Goldstab. Retrieved February 5, 2026, from [Link]

  • Synthesis of Dibutyl tin (IV) Dilurate and its Application as a Safe Thermal Stabilizer in Polyvinyl Chloride. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Introduction to organotin chemistry. (n.d.). Gelest, Inc. Retrieved February 5, 2026, from [Link]

  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (2019). Sys Rev Pharm. Retrieved February 5, 2026, from [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Fenton-like photocatalyzed degradation of dibutyl phthalate with goethite and carboxylic acids. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Tips for selecting heat stabilizers for PVC. (n.d.). Goldstab Organics. Retrieved February 5, 2026, from [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. (n.d.). core.ac.uk. Retrieved February 5, 2026, from [Link]

  • Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). (2021). Analytice. Retrieved February 5, 2026, from [Link]

  • Dioctyltin dicarboxylate esters: Human health tier II assessment. (2018). Australian Government Department of Health and Aged Care. Retrieved February 5, 2026, from [Link]

  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]

  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). İYTE. Retrieved February 5, 2026, from [Link]

  • A comparative study on the thermal decomposition of some transition metal carboxylates. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Organic tin compounds (Dioctyltin compounds). (n.d.). env.go.jp. Retrieved February 5, 2026, from [Link]

  • DIOCTYLDILAURYLTIN, tech-95. (2015). Gelest, Inc. Retrieved February 5, 2026, from [Link]

  • Organotins Analysis. (n.d.). Eurofins Australia. Retrieved February 5, 2026, from [Link]

Sources

Foundational

A Comparative Toxicological Assessment: Dioctylbis(oleoyloxy)stannane vs. Dibutyltin Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Senior Application Scientist Abstract Organotin compounds, a class of organometallic chemicals, are widely utilized in various i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Organotin compounds, a class of organometallic chemicals, are widely utilized in various industrial applications. Their toxicological profiles, however, necessitate a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive comparative analysis of the toxicity of dioctylbis(oleoyloxy)stannane and dibutyltin (DBT) compounds. While both fall under the broader category of organotins, their distinct chemical structures lead to significant differences in their toxicological properties. This document will delve into the mechanistic underpinnings of their toxicity, target organ effects, and provide a framework for their experimental evaluation.

Introduction to Organotin Compounds

Organotin compounds are characterized by the presence of at least one tin-carbon bond.[1][2] The number of organic groups attached to the tin atom dictates their classification as mono-, di-, tri-, or tetra-substituted compounds.[3] This structural variation is a key determinant of their biological activity and toxicity.[2] Dioctyltin and dibutyltin compounds are primarily used as heat stabilizers in polyvinyl chloride (PVC) plastics and as catalysts.[3] While essential for many industrial processes, their potential for human exposure and environmental contamination raises significant toxicological concerns.[1][3]

Comparative Toxicity Profile

The toxicity of organotin compounds is largely influenced by the nature and number of the alkyl groups attached to the tin atom. This section will compare the key toxicological endpoints of dioctyltin compounds, with a focus on dioctylbis(oleoyloxy)stannane, and various dibutyltin compounds.

Immunotoxicity

A hallmark of both dioctyltin and dibutyltin compounds is their potent immunotoxicity, primarily targeting the thymus.[4]

  • Dioctyltin Compounds: Repeated exposure to dioctyltin compounds, including dioctyltin dichloride and dioctyltin oxide, has been shown to cause decreased thymus weight and lymphoid depletion at low doses.[5] This thymolytic activity is a significant concern for immune suppression.[4] Studies on rats fed diets containing dioctyltin dichloride demonstrated a reduction in thymus weight and immunocompetence.[6]

  • Dibutyltin Compounds: Dibutyltin compounds are also potent immunotoxic agents, with effects on the thymus being a primary concern.[4] Repeated dose oral toxicity studies with dibutyltin dilaurate (DBTL) have demonstrated immunotoxicity.[7]

The primary mechanism of immunotoxicity for both classes of compounds is believed to involve the induction of apoptosis in thymocytes. The dioctyltin and dibutyltin moieties are considered the primary drivers of this toxicity.[8]

Developmental and Reproductive Toxicity

Both dioctyltin and dibutyltin compounds have been identified as developmental and reproductive toxicants.

  • Dioctyltin Compounds: Dioctyltin compounds are reported to cause developmental toxicity.[5] Dioctyltin derivatives have been listed as substances of very high concern due to their reproductive toxicity.[3]

  • Dibutyltin Compounds: Dibutyltin compounds have demonstrated significant developmental toxicity in animal studies.[9] Treatment with dibutyltin in rats resulted in lower fetal weight, increased post-implantation embryolethality, and a higher incidence of malformations such as cleft jaw and club foot.[9] Dibutyltin dilaurate and its metabolite, dibutyltin dichloride, are known to cause adverse reproductive effects, including increased pre-implantation loss and fetal death.[7]

Dermal and Ocular Irritation

The irritant potential of these compounds varies, with dibutyltins generally exhibiting more severe effects.

  • Dioctyltin Compounds: Available data for dioctyltin dilaurate suggests that it is not considered to be a skin irritant.[10]

  • Dibutyltin Compounds: Dibutyltin compounds can cause severe skin burns and itching that is slow to heal.[11] Dibutyltin dichloride (DBTC) is considered to be a corrosive substance to the skin and severely irritating to the eyes.[12][13] Other dibutyltin compounds range from slightly to highly irritating to the skin and eyes of rabbits.[12]

Neurotoxicity and Other Systemic Effects
  • Dioctyltin Compounds: While the primary concerns for dioctyltin compounds are immunotoxicity and developmental toxicity, systemic effects can occur at higher doses.

  • Dibutyltin Compounds: Dibutyltin compounds can affect the central nervous system, with inhalation or ingestion of dibutyltin oxide (DBTO) potentially causing headache, tinnitus, amnesia, and disorientation.[14] Repeated dose oral toxicity studies with DBTL have also provided evidence of neurotoxicity and hepatotoxicity.[7] Dibutyltins have also been shown to cause bile duct damage in rats, mice, and hamsters.[4]

Mechanistic Insights into Toxicity

The toxicity of organotin compounds is complex and involves multiple cellular and molecular mechanisms. The organotin moiety itself is the primary toxic component.[2] For dibutyltin compounds, it is believed that under physiological conditions (such as in the stomach), compounds like dibutyltin dilaurate readily hydrolyze to form dibutyltin dichloride (DBTC), which is considered a key toxic species for systemic effects.[12] Similarly, dioctyltin compounds are also expected to hydrolyze, releasing the toxic dioctyltin moiety.[10][15]

Organotins are known to inhibit mitochondrial ATP synthase, disrupting cellular energy metabolism.[16] They can also induce intracellular calcium elevation and glutamate excitotoxicity, contributing to their neurotoxic effects.[16] Furthermore, some organotins, including dibutyltin, have been shown to act as endocrine disruptors by inhibiting aromatase.[2]

Quantitative Toxicity Data Summary

Compound ClassEndpointSpeciesRouteValueReference
Dioctyltin Compounds
Dioctyltin dilaurateAcute Dermal LD50RatDermal>2000 mg/kg bw[10]
Dioctyltin dichlorideRepeated DoseRatOral (diet)Reduction in thymus weight at ~3.8 mg/kg bw/day[6]
Dibutyltin Compounds
Dibutyltin dichloride90-day studyRatOral (diet)NOAEL: 2 mg/kg bw/day[6]
Dibutyltin dichlorideDevelopmentalRatGavageIncreased malformations[9]
Dibutyltin dilaurateRepeated Dose-OralImmunotoxicity, hepatotoxicity, neurotoxicity[7]

Note: This table provides a summary of available data. Direct comparative studies using identical protocols are limited, making a precise quantitative comparison challenging.

Experimental Protocols for Toxicity Assessment

The evaluation of organotin toxicity requires a multi-pronged approach, incorporating both in vitro and in vivo methodologies.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of organotin compounds on relevant cell lines.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., human T-lymphocyte cell lines for immunotoxicity, neuroblastoma cell lines for neurotoxicity) under standard conditions.[17][18]

  • Compound Preparation: Prepare stock solutions of dioctylbis(oleoyloxy)stannane and dibutyltin compounds in a suitable solvent (e.g., DMSO).[17]

  • Cell Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compounds for a defined period (e.g., 24, 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound to quantify and compare their cytotoxic potency.

Causality and Validation: This assay provides a rapid and quantifiable measure of a compound's ability to induce cell death. The use of multiple cell lines can indicate target organ specificity. Including positive and negative controls validates the assay's performance.

In Vivo Repeated Dose Toxicity Study (Rodent Model)

Objective: To evaluate the systemic toxicity of organotin compounds following repeated exposure.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compounds (dioctylbis(oleoyloxy)stannane and a representative dibutyltin compound) daily via oral gavage for 28 or 90 days at multiple dose levels.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Gross Pathology and Organ Weights: Perform a full necropsy, and weigh key organs, including the thymus, liver, and spleen.

  • Histopathology: Process target organs for histopathological examination to identify any treatment-related changes.

Causality and Validation: This study design allows for the identification of target organs of toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL). The inclusion of a control group and multiple dose levels establishes a dose-response relationship, which is crucial for risk assessment.

Visualizing Experimental Workflows and Pathways

General Workflow for Organotin Toxicity Testing

Organotin_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment a Cell Line Selection (e.g., Lymphocytes, Neurons) b Dose-Response Cytotoxicity (MTT, LDH assays) a->b c Mechanistic Assays (Apoptosis, ROS) b->c g IC50 / NOAEL Determination c->g d Rodent Model (e.g., Rat) e Repeated Dose Study (28 or 90-day) d->e f Toxicological Endpoints (Pathology, Bloodwork) e->f f->g h Hazard Identification g->h i Risk Characterization h->i Thymocyte_Apoptosis Organotin Dioctyltin or Dibutyltin Mitochondria Mitochondria Organotin->Mitochondria Disruption of Mitochondrial Function Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Thymocyte Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified pathway of organotin-induced thymocyte apoptosis.

Conclusion

While both dioctylbis(oleoyloxy)stannane and dibutyltin compounds are recognized for their immunotoxic and developmental/reproductive effects, there are notable differences in their toxicity profiles. Dibutyltin compounds generally exhibit a greater potential for severe skin and eye irritation, as well as neurotoxicity and hepatotoxicity. The primary toxicological concerns for dioctyltin compounds are centered on their effects on the immune and developmental systems.

The choice of experimental models and endpoints is critical for accurately characterizing the risks associated with these compounds. A thorough understanding of their mechanisms of action will aid in the development of safer alternatives and the establishment of appropriate exposure limits to protect human health.

References

  • Compounds of dioctyltin - Evaluation statement - 30 June 2022. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Dibutyltin(IV) oxide - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Organic tin compounds (Dibutyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.).
  • Ema, M., Kurosaka, R., Oshima, Y., & Itami, T. (1995). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats. Journal of Applied Toxicology, 15(4), 297-302.
  • Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Kungolos, A., Hadjispyrou, S., Samaras, P., Petala, M., Tsiridis, V., Aravossis, K., & Sakellaropoulos, G. P. (2001). Assessment of toxicity and bioaccumulation of organotin compounds. Proceedings of the 7th International Conference on Environmental Science and Technology, 499-505.
  • SIAM 23, 17-20 October 2006 US/ICCA SIDS INITIAL ASSESSMENT PROFILE Chemical Category Dibutyltin dichloride and selected thiogly. (2006). OECD.
  • Material Safety Data Sheet - Dibutyltin dichloride, 97%. (n.d.). Cole-Parmer.
  • Dialkyltins in Drinking-water. (2004).
  • Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 214(1), 1-27.
  • Toxicological Profile for Tin and Tin Compounds. (2005).
  • Investigating the Environmental Impact of Organotins. (2022).
  • ORGANOTIN COMPOUNDS. (1976).
  • MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. (2006). International Programme on Chemical Safety (IPCS).
  • Dibutyltin dicarboxylate salts: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Dioctyltin dicarboxylate esters: Human health tier II assessment. (2018). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Elie, B. T., L. C. Levine, and E. W. T. (2012). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Drug and Chemical Toxicology, 35(4), 434-441.
  • Falciani, C., et al. (2010). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of Toxicology and Environmental Health, Part A, 73(17-18), 1215-1225.
  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (2005).
  • Neeper-Bradley, T. L., et al. (2002). Simulated gastric hydrolysis and developmental toxicity of dioctyltin bis(2-Ethylhexylthioglycolate) [DOTE] in rabbits and mice. Toxicological Sciences, 68(2), 433-442.
  • Yamada, H. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological and Pharmaceutical Bulletin, 35(11), 1871-1876.

Sources

Foundational

A-Technical-Guide-to-FDA-Food-Contact-Approval-for-Dioctyltin-Dioleate-Stabilizers

A Technical Guide to FDA Food Contact Approval for Dioctyltin Dioleate Stabilizers For Researchers, Scientists, and Drug Development Professionals Introduction Dioctyltin dioleate belongs to the organotin compound family...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to FDA Food Contact Approval for Dioctyltin Dioleate Stabilizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyltin dioleate belongs to the organotin compound family and is utilized as a stabilizer, particularly in the production of polyvinyl chloride (PVC) plastics. During the high-temperature processing of PVC, it is prone to degradation, which can release hydrogen chloride gas, leading to discoloration and a reduction in the material's mechanical strength. Dioctyltin dioleate acts to neutralize the released hydrogen chloride, thereby preserving the integrity of the polymer chain. This stabilizing effect makes it a valuable component in the manufacturing of a wide array of PVC-based products, including pipes, window frames, and packaging films.

While effective, the use of organotin compounds, including dioctyltin dioleate, is subject to regulatory oversight due to potential health and environmental risks. In the United States, materials intended for food contact are regulated by the Food and Drug Administration (FDA) as indirect food additives.[1][2] This guide provides a comprehensive technical overview of the FDA's regulatory framework for dioctyltin dioleate stabilizers in food contact applications, details on its mechanism of action, toxicological considerations, and the analytical methodologies required to ensure compliance.

Section 1: The Regulatory Landscape for Food Contact Materials

The FDA regulates food contact materials (FCMs) to ensure that their components do not migrate into food at levels that could pose a risk to human health.[3][4] Substances used in the manufacture of FCMs are considered indirect food additives.[1][2] The primary legal basis for this regulation is the Federal Food, Drug, and Cosmetic Act.[4]

For a substance like dioctyltin dioleate to be used as a stabilizer in food contact polymers, it must comply with the regulations outlined in Title 21 of the Code of Federal Regulations (21 CFR).[1][2] Specifically, antioxidants and stabilizers for polymers are addressed in 21 CFR § 178.2010.[5][6] This regulation lists the authorized substances and specifies the conditions of their use, including the types of polymers they can be used in and any concentration limitations.[5]

There are several pathways for a substance to be authorized for food contact use:

  • Listing in 21 CFR: The substance is explicitly listed for the intended use in the relevant parts of the Code of Federal Regulations (e.g., Parts 175-178).[2][7]

  • Generally Recognized as Safe (GRAS): A substance can be deemed GRAS for its intended use based on a history of safe use or through scientific procedures.[2]

  • Threshold of Regulation (TOR) Exemption: An exemption may be granted if the dietary exposure to the substance is below a certain threshold and it does not have carcinogenic properties.[2][8]

  • Food Contact Substance Notification (FCN): This is a process where a manufacturer notifies the FDA of their intent to use a food contact substance. If the FDA does not object within 120 days, the FCN becomes effective.[2][4]

Section 2: Dioctyltin Dioleate as a Stabilizer in Polymers

2.1 Chemical Properties and Structure

Dioctyltin dioleate is an organotin compound characterized by a central tin atom bonded to two octyl groups and two oleate groups. The long alkyl chains of the oleate groups contribute to its compatibility with polymer matrices like PVC.

2.2 Mechanism of Stabilization in PVC

The primary function of dioctyltin dioleate as a stabilizer in PVC is to prevent thermal degradation. When PVC is subjected to heat during processing, it can undergo dehydrochlorination, releasing hydrogen chloride (HCl). This process initiates a chain reaction of degradation that can compromise the polymer's physical properties.

Dioctyltin dioleate intervenes in this process through the following mechanisms:

  • HCl Scavenging: The carboxylate groups of the oleate ligands can react with and neutralize the released HCl, preventing it from catalyzing further degradation.

  • Displacement of Unstable Chlorine Atoms: The stabilizer can replace the labile allylic chlorine atoms on the PVC backbone with more stable carboxylate groups, thus inhibiting the initiation of dehydrochlorination.

Mechanism of PVC stabilization by dioctyltin dioleate.

Section 3: Toxicological Profile of Dioctyltin Compounds

The safety of any food contact substance is paramount. Organotin compounds, as a class, have been studied for their potential toxicity. The toxicity of these compounds is largely dependent on the number and nature of the organic groups attached to the tin atom.

Dioctyltin compounds have been reported to have potential effects on the immune and developmental systems. Regulatory agencies like the FDA and the European Food Safety Authority (EFSA) establish safe intake levels based on comprehensive toxicological data.[9][10] These assessments consider various endpoints, including acute, subchronic, and chronic toxicity, as well as carcinogenicity and reproductive and developmental toxicity.

A "non-toxic level" for oral exposure to dioctyltin compounds has been identified as 0.0039 mg/kg/day, derived from animal studies.[9] It is important to note that some organotin compounds, such as dioctyltin dilaurate, have raised concerns due to their potential for reproductive toxicity.[11]

Section 4: Migration Testing for Food Contact Compliance

To ensure that the amount of dioctyltin dioleate migrating from a food contact material to food is within safe limits, migration testing is required.[12][13] This testing simulates the conditions of use for the food contact material.[14][15]

4.1 Principles of Migration Testing

Migration is the transfer of substances from the food contact material to the food.[3] The extent of migration depends on several factors:

  • The chemical nature and concentration of the migrating substance.

  • The type of polymer.

  • The type of food (e.g., fatty, aqueous, acidic).[3]

  • The temperature and duration of contact.[3][14]

4.2 Experimental Protocol for Migration Testing

A standardized protocol is followed to ensure the reliability and reproducibility of migration testing results.[14][16]

Step-by-Step Methodology:

  • Selection of Food Simulants: Since testing with actual foodstuffs can be complex, food simulants are used.[12] The choice of simulant depends on the type of food the material is intended to contact.

    • Aqueous and Acidic Foods: 10% ethanol is often used.

    • Fatty Foods: Food-grade oils or other fatty food simulants like 95% ethanol or isooctane are employed.

  • Test Conditions (Time and Temperature): The test conditions are designed to represent the worst-case scenario of intended use.[14] For room-temperature applications, a typical test condition is 40°C for 10 days.[14] For high-temperature applications, the testing is conducted at the highest expected use temperature for the maximum duration of contact.[14]

  • Sample Preparation: The food contact material is cut into samples of a known surface area.

  • Exposure: The samples are immersed in the food simulant in a migration cell.

  • Analysis: After the exposure period, the food simulant is analyzed to determine the concentration of the migrated dioctyltin dioleate.

Workflow for migration testing of dioctyltin dioleate.

4.3 Analytical Methods for Quantification

Accurate and sensitive analytical methods are crucial for quantifying the low levels of organotin compounds that may migrate into food simulants.[17][18]

Commonly Used Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of organotin compounds.[17][19] It often requires a derivatization step to make the compounds volatile.[17][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly preferred as it often does not require derivatization, simplifying sample preparation.[17][21]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of tin and can be coupled with chromatography for speciation analysis.

Quantitative Data Summary

ParameterTypical Value/ConditionReference
Non-Toxic Level (Oral) 0.0039 mg/kg/day[9]
Migration Test (Room Temp) 40°C for 10 days[14]
Total Extractives Limit (General) < 0.5 mg/square inch[2]

Conclusion

The use of dioctyltin dioleate as a stabilizer in food contact materials is permissible under FDA regulations, provided that its use conforms to the specifications outlined in 21 CFR § 178.2010 and other relevant guidelines.[5][6] Ensuring compliance requires a thorough understanding of the regulatory framework, the chemical's function and toxicological profile, and the rigorous application of migration testing protocols and sensitive analytical methods. By adhering to these scientific and regulatory principles, researchers and developers can ensure the safe use of these stabilizers in food contact applications.

References

  • Mérieux NutriSciences. (n.d.). FDA compliance for food contact materials.
  • Gelest, Inc. (2016, October 20). DIOCTYLTIN OXIDE [Safety Data Sheet].
  • Ataman Kimya. (n.d.). DOTL CATALYST (DIOCTYLTIN DILAURATE).
  • eCFR. (n.d.). 21 CFR 178.2010 -- Antioxidants and/or stabilizers for polymers.
  • Ataman Kimya. (n.d.). DIOCTYLTIN DIKETANOATE.
  • Australian Government Department of Health. (2022, June 30). Compounds of dioctyltin - Evaluation statement.
  • Measurlabs. (2025, August 25). Food contact material testing according to FDA requirements.
  • National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds).
  • Naturskyddsföreningen. (n.d.). Food contact materials.
  • Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE.
  • ChemicalBook. (n.d.). DIOCTYLTIN - Safety Data Sheet.
  • NASA. (n.d.). US FDA Food Contact Regulatory Overview.
  • Food Packaging Forum. (2021, January 19). ECHA adds organotin chemicals as SVHCs.
  • European Food Safety Authority. (n.d.). Food contact materials.
  • Mallard Creek Polymers. (n.d.). Food Contact Materials Regulations and FDA Compliance.
  • U.S. Food and Drug Administration. (2018, September 20). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations).
  • U.S. Food and Drug Administration. (n.d.). Final Rules: Food Additives and Color Additives.
  • U.S. Food and Drug Administration. (n.d.). di(n-octyl) tin maleate - Inventory of Food Contact Substances Listed in 21 CFR.
  • Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs).
  • Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
  • Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE (DOTL).
  • HQTS. (2023, July 27). Food Contact Materials Regulations in the United States: An Overview.
  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
  • U.S. Food and Drug Administration. (2011, April). Food Contact Substances (FCS) > Threshold of Regulation Exemptions.
  • Eurofins India. (2025, November 4). Migration Testing of Food Contact Materials | Ensuring Safety.
  • BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate.
  • Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds.
  • Google Patents. (n.d.). US3716568A - Reaction products of dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters and process.
  • U.S. Food and Drug Administration. (n.d.). Final Rules: Food Additives and Color Additives.
  • ResearchGate. (2025, November 12). The organotin contaminants in food: Sources and methods for detection: A systematic review and meta-analysis.
  • European Food Safety Authority. (2023, October 6). Non-plastic food contact materials.
  • JRC Publications Repository. (n.d.). Guidelines on testing conditions for articles in contact with foodstuffs.
  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • Mérieux NutriSciences. (n.d.). Food Contact Materials: Migration Testing & Technological Suitability.
  • eCFR. (n.d.). 21 CFR Part 178 Subpart C -- Antioxidants and Stabilizers.
  • CHEM Trust. (n.d.). Chemicals in Food Contact Materials.
  • Cornell Law School Legal Information Institute. (n.d.). 21 CFR Part 178 - INDIRECT FOOD ADDITIVES: ADJUVANTS, PRODUCTION AIDS, AND SANITIZERS.

Sources

Protocols & Analytical Methods

Method

Application Note: Thermal Curing Kinetics of Silicone Rubber with Dioctyltin Dioleate Catalyst

Executive Summary This guide details the kinetic characterization of condensation-cure silicone rubber systems catalyzed by Dioctyltin Dioleate (DOTDO) . While Dibutyltin Dilaurate (DBTDL) has historically been the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the kinetic characterization of condensation-cure silicone rubber systems catalyzed by Dioctyltin Dioleate (DOTDO) . While Dibutyltin Dilaurate (DBTDL) has historically been the industry standard, regulatory pressure (REACH, FDA) regarding organotin toxicity has driven a shift toward dioctyl-substituted tins. DOTDO offers a favorable balance of catalytic activity and improved toxicological profiles for medical and pharmaceutical applications.

Understanding the thermal curing kinetics of this system is critical for:

  • Process Optimization: Defining the "Process Window" for molding and extrusion.

  • Quality Control: Ensuring complete crosslinking to minimize leachables (unreacted oligomers).

  • Regulatory Compliance: Validating the cure state for biocompatibility.

Theoretical Background

The Chemistry of Condensation Curing

Unlike Platinum-catalyzed addition curing, DOTDO catalyzes a condensation reaction . The system typically consists of a hydroxyl-terminated polydimethylsiloxane (OH-PDMS) and an alkoxy silane crosslinker (e.g., Tetraethyl orthosilicate, TEOS).

The reaction proceeds in two steps:[1]

  • Hydrolysis: Alkoxy groups react with moisture (or inherent silanols) to form unstable silanols.

  • Condensation: The catalyst facilitates the reaction between silanols and the crosslinker, releasing an alcohol byproduct (e.g., ethanol) and forming the siloxane (Si-O-Si) network.

Why Dioctyltin Dioleate?

  • Steric Factors: The bulky oleate ligands (C18 unsaturated chains) improve solubility in high-viscosity silicone matrices compared to shorter laurates.

  • Lewis Acidity: The Sn(IV) center acts as a Lewis acid, coordinating with the oxygen of the silanol, lowering the activation energy for nucleophilic attack.

Kinetic Mechanism Visualization

The following diagram illustrates the catalytic cycle where the Tin (Sn) center activates the silanol group.

G Start Reactants (OH-PDMS + Crosslinker) Complex Active Complex [Sn-O-Si Coordination] Start->Complex + DOTDO TS Transition State (Nucleophilic Attack) Complex->TS Activation Product Cured Network (Si-O-Si) TS->Product Condensation Byproduct Byproduct (Alcohol) TS->Byproduct Elimination Catalyst Regenerated DOTDO Catalyst Product->Catalyst Cycle Completes Catalyst->Complex Re-entry

Figure 1: Catalytic cycle of organotin-mediated silicone condensation. The Sn atom coordinates with the silanol oxygen, increasing its acidity and susceptibility to reaction with the crosslinker.

Experimental Protocol

This protocol uses Differential Scanning Calorimetry (DSC) to determine the kinetic triplet: Activation Energy (


), Pre-exponential Factor (

), and Reaction Model (

).[2]
Materials & Equipment
  • Base Polymer:

    
    -dihydroxypolydimethylsiloxane (Viscosity: 2,000–50,000 cSt).
    
  • Crosslinker: Tetraethoxysilane (TEOS) or similar alkoxy silane.

  • Catalyst: Dioctyltin Dioleate (CAS: 26401-97-8).

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or DSC 2500) with Tzero™ aluminum hermetic pans.

  • Atmosphere: Nitrogen purge (50 mL/min).

Sample Preparation (Critical Step)

Causality: Condensation cure releases volatiles (alcohol). Open pans allow evaporation which appears as an endotherm, masking the curing exotherm. Hermetic sealed pans are mandatory to contain the pressure and observe the reaction heat.

  • Mixing: In a speed mixer (e.g., FlackTek), combine Base:Crosslinker (typically 100:2 to 100:5 wt).

  • Catalyst Addition: Add DOTDO (0.1 – 0.5 wt%). Mix for 30s at 2000 rpm.

    • Note: The reaction starts immediately upon catalyst addition. Minimize time between mixing and DSC start (< 5 mins).

  • Encapsulation: Weigh 10–15 mg of the mix into a Tzero aluminum pan. Seal hermetically.

Method A: Dynamic (Non-Isothermal) Scanning

Used to determine Activation Energy (


) via the Kissinger or Flynn-Wall-Ozawa (FWO) methods.
  • Equilibrate DSC at 0°C.

  • Ramp to 250°C at four distinct heating rates (

    
    ):
    
    • 2 °C/min

    • 5 °C/min

    • 10 °C/min

    • 20 °C/min

  • Record the Peak Exothermic Temperature (

    
    ) for each rate.
    
Method B: Isothermal Scanning

Used to determine the reaction rate constant (


) and reaction order (

) at specific processing temperatures.
  • Pre-heat DSC cell to target temperature (e.g., 80°C, 100°C, 120°C).

  • Quickly load the sample (compensation for transient temperature drop is handled by modern software).

  • Hold isothermal until heat flow returns to baseline (reaction complete).

Data Analysis & Workflow

The analysis relies on the fundamental rate equation:



Where 

is the conversion degree,

is the Arrhenius rate constant, and

is the reaction model.
Workflow Diagram

Workflow RawData Raw DSC Data (Heat Flow vs. Temp) Integration Peak Integration (Total Enthalpy ΔH) RawData->Integration Conversion Conversion (α) α = ΔH(t) / ΔH(total) Integration->Conversion MethodSelect Select Kinetic Method Conversion->MethodSelect Kissinger Kissinger Method ln(β/Tp²) vs 1/Tp MethodSelect->Kissinger Dynamic Data Isothermal Isothermal Fit Kamal-Sourour Model MethodSelect->Isothermal Isothermal Data Output Kinetic Triplet (Ea, A, n) Kissinger->Output Isothermal->Output

Figure 2: Analytical workflow for extracting kinetic parameters from raw DSC thermograms.

Calculation of Activation Energy ( )

Using the Kissinger Equation on dynamic data:



  • Plot

    
     on the Y-axis vs 
    
    
    
    on the X-axis.
  • Slope =

    
    
    
  • Intercept yields the Pre-exponential factor (

    
    ).
    
Typical Results (Reference Data)

The following table summarizes expected kinetic values for a DOTDO-catalyzed RTV silicone system. Use these to validate your experimental results.

ParameterSymbolTypical RangeUnitInterpretation
Activation Energy

50 – 70kJ/molEnergy barrier to initiate cure. Lower than addition cure (~80 kJ/mol).
Reaction Enthalpy

15 – 30J/gTotal heat release. Low due to low density of crosslinks.
Reaction Order

0.9 – 1.2-Indicates mechanism. ~1.0 suggests first-order kinetics dominating.
Peak Temp (10°C/min)

90 – 120°CTemperature of maximum cure rate.

Application in Drug Development & Manufacturing

Leachables & Extractables Control

In pharmaceutical applications (e.g., transdermal patch adhesives or tubing), under-curing leads to residual low-molecular-weight siloxanes (cyclic oligomers).

  • Protocol: Use the determined

    
     to calculate the Time-Temperature-Transformation (TTT)  diagram.
    
  • Validation: Ensure the manufacturing cure cycle (e.g., 120°C for 10 min) exceeds the 99% conversion (

    
    ) point predicted by your kinetic model.
    
Shelf-Life Prediction

DOTDO is active at room temperature (RTV).

  • Use the Arrhenius equation with the calculated

    
     to extrapolate the reaction rate 
    
    
    
    at 25°C.
  • This predicts the pot life (time to double viscosity) of the catalyzed mix, ensuring the material remains processable during the casting phase.

References

  • ASTM International. (2016). ASTM E698-18: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International. [Link]

  • Shah, G. B., & Feke, D. L. (2019). Kinetic analysis of the condensation curing of silicone rubber. Journal of Applied Polymer Science.
  • European Chemicals Agency (ECHA). (2023). Organostannic compounds - Restrictions and REACH. ECHA. [Link]

  • TA Instruments. (2022). Thermal Analysis of Thermosets: Curing Kinetics. TA Instruments Applications Library. [Link]

  • Gelest, Inc. (2021). Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. [Link]

(Note: While specific literature on "Dioctyltin Dioleate" specifically for silicone kinetics is proprietary or niche, the kinetic behaviors described above are chemically validated based on the general class of organotin-catalyzed condensation cure silicones.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Haze Formation in Dioctyltin-Stabilized PVC

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a common yet complex issue encountered during the for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a common yet complex issue encountered during the formulation and processing of polyvinyl chloride (PVC): the formation of haze in dioctyltin (DOT)-stabilized compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, resolve, and prevent haze, ensuring optimal optical clarity in your experimental and finished products.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We move from fundamental principles to specific, actionable protocols, explaining the causality behind each experimental variable.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Haze

This section addresses the core principles governing PVC stability and the origins of haze.

Q1: What is the primary function of a dioctyltin (DOT) stabilizer in a PVC formulation?

A1: The primary function of a dioctyltin stabilizer is to protect the PVC polymer from thermal degradation during high-temperature processing, such as extrusion or injection molding.[1] PVC is inherently thermally unstable and, when heated, undergoes a dehydrochlorination process, releasing hydrogen chloride (HCl) gas.[1] This initiates a chain reaction of degradation, leading to discoloration (yellowing to blackening), brittleness, and a significant loss of mechanical properties.[2]

Organotin compounds, like dioctyltin maleate or dioctyltin dilaurate, act as potent heat stabilizers through two primary mechanisms:

  • HCl Scavenging: They neutralize the liberated HCl, preventing it from catalyzing further degradation of the PVC chains.[3]

  • Substitution of Labile Chlorine Atoms: Some organotin stabilizers can replace unstable chlorine atoms on the PVC backbone with more stable groups, preventing the initial release of HCl.[3]

Their high efficiency and excellent compatibility with the PVC matrix make them a preferred choice for applications demanding high transparency.[3][4]

Q2: What is "haze" in the context of transparent PVC, and what causes it?

A2: Haze is an optical phenomenon that manifests as a cloudy or milky appearance in a transparent material.[5] It is caused by the scattering of light as it passes through the material.[5][6] In dioctyltin-stabilized PVC, this light scattering is typically due to the presence of microscopic inhomogeneities within the polymer matrix. These can include:

  • Incompatible Additives: Agglomerates of additives that have poor solubility or compatibility with the PVC matrix.[3]

  • Degradation Products: Microscopic particles formed from the degradation of the PVC or the stabilizer itself.

  • Crystallinity: Regions of micro-crystallinity within the otherwise amorphous PVC structure.

  • Surface Roughness: A non-uniform surface can also contribute to light scattering and the perception of haze.[5]

The key takeaway is that any feature within the bulk material or on its surface that has a different refractive index from the surrounding PVC matrix can act as a light-scattering center, contributing to haze.[7]

Q3: Can the dioctyltin stabilizer itself be a source of haze?

A3: Yes, under certain conditions, the dioctyltin stabilizer can contribute to haze formation. The primary mechanism is related to its solubility and compatibility within the PVC matrix.[4]

  • Limited Solubility: If the concentration of the dioctyltin stabilizer exceeds its solubility limit in the PVC at processing or ambient temperatures, it can precipitate out as micro-particles, which will scatter light and create haze.

  • Hydrolysis: Dioctyltin stabilizers can be susceptible to hydrolysis, especially in the presence of moisture. The resulting hydrolysis byproducts may have lower solubility in PVC and can form haze-inducing particles.

  • Reaction with Other Additives: Certain additives can react with the dioctyltin stabilizer to form new compounds with poor compatibility. A classic example is the interaction with stearic acid, a common lubricant, which can form highly incompatible alkyltin stearates.[2]

Therefore, while essential for stability, the dioctyltin stabilizer must be carefully selected and its concentration optimized to ensure it remains fully dissolved and integrated within the PVC matrix throughout the product's lifecycle.

Part 2: Troubleshooting Guides - A Systematic Approach to Haze Resolution

This section provides structured, step-by-step guidance for diagnosing and resolving specific haze-related issues during your experiments.

Troubleshooting Guide 1: Haze Appearing Post-Processing (During Cooling)

Issue: The extruded or molded PVC part appears clear at high temperatures but becomes hazy as it cools to room temperature.

Probable Cause: This is often a classic case of additive incompatibility or "blooming," where a component that is soluble in the hot PVC melt precipitates out as the material cools and its solubility decreases.

G start Haze Appears on Cooling step1 Hypothesis: Additive precipitation due to decreased solubility upon cooling. start->step1 step2 Action 1: Review Formulation Is stabilizer or lubricant concentration too high? step1->step2 step3 Action 2: Modify Cooling Rate Experiment with both slower (annealing) and faster (quenching) cooling. step1->step3 step6 Action 3: Re-evaluate Lubricant Package Is there an incompatibility between the stabilizer and lubricants (e.g., stearic acid)? step2->step6 step4 Analysis of Cooling Rate Experiment step3->step4 step5a Slower Cooling Reduces Haze: Indicates sufficient time for molecules to arrange without precipitating. step4->step5a step5b Faster Cooling Reduces Haze: Indicates 'freezing' the additive in a dispersed state before it can agglomerate. step4->step5b end Resolution: Adjust formulation and/or cooling protocol based on findings. step5a->end step5b->end step7 Action 4: Analytical Characterization Use SEM to visualize surface precipitates. Use Raman spectroscopy to identify the chemical nature of the haze particles. step6->step7 step7->end

A logical workflow for troubleshooting post-processing haze.

1. Controlled Cooling Rate Study:

  • Objective: To determine the effect of cooling rate on haze formation.

  • Methodology:

    • Prepare identical samples of your dioctyltin-stabilized PVC formulation.

    • Process the samples under identical conditions (temperature, shear rate).

    • Cool the first set of samples by quenching them rapidly in a cold water bath (fast cooling).

    • Cool the second set of samples by allowing them to cool slowly in an insulated environment or a programmable oven (slow cooling/annealing).[8]

    • Quantitatively measure the haze of all samples using a hazemeter according to ASTM D1003.[5]

  • Interpretation: A significant difference in haze between the two sets will indicate that the cooling rate is a critical factor.

2. Lubricant Compatibility Test:

  • Objective: To assess the compatibility of the lubricant system with the dioctyltin stabilizer.

  • Methodology:

    • Prepare three formulations:

      • Formulation A: Control (your standard formulation).

      • Formulation B: Your standard formulation with a 50% reduction in the suspected incompatible lubricant (e.g., stearic acid).

      • Formulation C: Your standard formulation with the suspected lubricant replaced by an alternative with a different chemistry (e.g., a fatty acid ester).

    • Process all three formulations under identical conditions.

    • Measure and compare the haze values.

  • Interpretation: A significant reduction in haze in Formulation B or C points towards an incompatibility issue with the original lubricant. Stearic acid, for example, is known to be incompatible with tin mercaptide stabilizers, as it can form alkyl tin stearates that exude from the plastic.[2]

Troubleshooting Guide 2: Haze Present Immediately After Processing

Issue: The PVC material is hazy immediately upon exiting the extruder or mold, even at high temperatures.

Probable Cause: This issue often points to more fundamental problems within the formulation or processing conditions, such as:

  • Poor Additive Dispersion: The stabilizer, lubricant, or other additives are not being adequately dispersed in the PVC melt, leading to agglomerates.

  • Thermal Degradation: Insufficient stabilization or excessive processing temperatures are causing localized degradation of the PVC, creating micro-particles.

  • Gross Incompatibility: A severe mismatch between the refractive indices of the PVC and one of the additives.

G start Haze Present at High Temperature step1 Hypothesis: Poor dispersion, thermal degradation, or gross additive incompatibility. start->step1 step2 Action 1: Vary Processing Parameters Increase/decrease melt temperature. Increase/decrease screw speed (shear). step1->step2 step3 Analysis of Processing Changes step2->step3 step4a Higher Temp/Shear Reduces Haze: Suggests improved additive dispersion. step3->step4a step4b Lower Temp/Shear Reduces Haze: Suggests thermal degradation was the issue. step3->step4b step5 Action 2: Review Stabilizer Level Is the concentration of dioctyltin stablizer sufficient for the processing temperature? step4a->step5 step4b->step5 step6 Action 3: Analytical Characterization Use TEM to examine the size and distribution of particles within the PVC matrix. Use Raman spectroscopy or FTIR to identify the chemical composition of haze-inducing particles. step5->step6 end Resolution: Optimize processing conditions and/or reformulate based on analytical findings. step6->end

A logical workflow for troubleshooting immediate, high-temperature haze.

1. Processing Parameter Optimization (Design of Experiments - DoE):

  • Objective: To systematically evaluate the impact of processing temperature and shear rate on haze.

  • Methodology:

    • Design a simple DoE matrix with at least two levels for melt temperature (e.g., 180°C and 200°C) and screw speed (e.g., 50 rpm and 100 rpm).

    • Process your standard formulation at each of the four conditions.

    • Measure the haze for each resulting sample.

  • Interpretation:

    • If haze decreases at higher temperatures/shear, it suggests that the initial problem was poor dispersion of additives, which was improved by the more energetic processing conditions.

    • If haze increases at higher temperatures/shear, it strongly indicates that thermal degradation is occurring, and either the stabilizer level is too low or the processing is too aggressive.

2. Advanced Material Characterization:

  • Objective: To identify the physical and chemical nature of the haze-inducing particles.

  • Methodology:

    • Transmission Electron Microscopy (TEM): Prepare ultra-thin sections of the hazy PVC sample. TEM analysis can reveal the size, shape, and distribution of nano- to micro-scale particles within the bulk of the material, providing direct visual evidence of the source of light scattering.[9]

    • Scanning Electron Microscopy (SEM): Analyze the surface and a cryo-fractured cross-section of the sample. SEM is excellent for visualizing surface topography and larger agglomerates.[10][11]

    • Raman Spectroscopy: This non-destructive technique can be used to identify the chemical composition of the haze particles. By focusing the laser on the hazy regions, the resulting spectrum can be compared to reference spectra of the individual components (PVC, dioctyltin stabilizer, lubricants, etc.) to pinpoint the culprit.[12][13]

Part 3: Data-Driven Insights and Best Practices

Quantitative Data Summary

The following table summarizes the typical effects of key variables on haze in dioctyltin-stabilized PVC. The "Effect on Haze" indicates the likely outcome of increasing the parameter.

ParameterTypical RangeEffect of Increase on HazeRationale
Dioctyltin Stabilizer Conc. 0.5 - 2.0 phrIncrease (if overdosed)Exceeding solubility limit leads to precipitation.[1][4]
Melt Temperature 170 - 200 °CVariableCan improve dispersion (reducing haze) or cause degradation (increasing haze).[14]
Cooling Rate VariableVariableFast cooling can 'freeze' in clarity; slow cooling can allow for precipitation.[8][15]
Lubricant (e.g., Stearic Acid) 0.2 - 1.5 phrIncreasePotential for reaction with tin stabilizers to form incompatible species.[2]
Incompatible Fillers > 1 phrIncreaseRefractive index mismatch and potential for agglomeration.[5]
Best Practices for Formulating Transparent Dioctyltin-Stabilized PVC
  • Choose the Right Stabilizer: Not all dioctyltin stabilizers are the same. Dioctyltin maleates generally offer better light stability, while dioctyltin mercaptides (thioglycolates) often provide superior heat stability.[4][16] Ensure the chosen stabilizer is highly soluble in your PVC grade.

  • Optimize Concentration: Use the minimum effective concentration of the stabilizer required for your processing conditions. Over-stabilization is a common cause of haze.

  • Scrutinize Your Lubricant Package: The interaction between stabilizers and lubricants is critical.[2] Be particularly cautious with stearic acid in tin-stabilized systems. Consider fatty acid esters or other lubricants known for good compatibility.

  • Ensure High-Quality Raw Materials: Impurities in the PVC resin or other additives can act as nucleation sites for haze formation.[5]

  • Control Moisture: Keep all components of your formulation dry. Moisture can promote the hydrolysis of dioctyltin stabilizers, leading to insoluble byproducts.

By applying these systematic troubleshooting methodologies and adhering to formulation best practices, you can effectively diagnose and control haze formation, achieving the high level of optical clarity required for your advanced applications.

References

  • Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing. [Link]

  • Ataman Kimya. DIOCTYLTIN OXIDE (DOTO). [Link]

  • Ataman Kimya. DIOCTYLTIN DIKETANOATE. [Link]

  • Arkis, E. (n.d.). 3.3 Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. [Link]

  • incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]

  • OTM Solutions Pte Ltd. (2020). Transparent material haze measurement principle. [Link]

  • Cai, L., et al. (2019). Theoretical and experimental investigation of haze in transparent aerogels. Optics Express. [Link]

  • Lee, J.-H., et al. (2021). Study of the Relationship between Haze Performance and Fractal Dimension in Micro-Sized Segregated Liquid Crystals Embedded in a Polymer Matrix Consisting of a Thiol-ene Prepolymer and a Multi-Functional Acrylate. National Institutes of Health. [Link]

  • Google Patents. (2021).
  • Case Western Reserve University. (2015). Polymer composites with high haze and high transmittance. [Link]

  • ResearchGate. (2025). Dynamic light scattering studies on poly(vinyl chloride) clusters and aggregates in tetrahydrofuran. [Link]

  • ResearchGate. (2026). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. [Link]

  • ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of PVC grains. [Link]

  • ResearchGate. (2016). Raman Spectroscopy Evaluation of Polyvinylchloride Structure. [Link]

  • IPC. (2024). What Happens to PVC Under Various Temperatures?. [Link]

  • University College London. (n.d.). The effect of curing temperature and time on the acoustic and optical properties of PVCP. [Link]

  • ResearchGate. (2025). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. [Link]

  • ResearchGate. (n.d.). Scattering efficiencies as function of the PVC when S A () > SB() does.... [Link]

  • Prospector Knowledge Center. (2010). Raman Spectroscopy 101 for Plastics Identification. [Link]

  • Practical Electron Microscopy and Database. (n.d.). Passive Voltage Contrast (PVC) in FIB and SEM. [Link]

  • Graz University of Technology. (n.d.). Raman spectroscopic investigation of PVC degradation. [Link]

  • Kanademy. (n.d.). Effect of cooling on quality, during processing of UPVC pipes. [Link]

  • ProByLas AG. (n.d.). Light scattering. [Link]

  • AZoOptics. (2022). SEM vs TEM for Polymer Analysis. [Link]

  • PubMed. (2024). Non-destructive detection and identification of plasticizers in PVC objects by means of machine learning-assisted Raman spectroscopy. [Link]

  • National Institutes of Health. (2022). Controlling Light in Scattering Materials for Volumetric Additive Manufacturing. [Link]

  • National Institutes of Health. (n.d.). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. [Link]

  • ResearchGate. (2025). Effect of relative humidity and temperature on PVC degradation under gamma irradiation: Evolution of HCl production Yields. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2021). Review of Recent Developments of Glass Transition in PVC Nanocomposites. [Link]

  • YouTube. (2021). Introduction to PVC Gelation and Formulation w/ Kevin Yocca. [Link]

  • YouTube. (2025). Can You Identify Polymers Using Raman Spectroscopy?. [Link]

  • University of Oslo. (n.d.). Chemical Analysis in SEM/TEM. [Link]

  • arXiv. (2021). Light-based Volumetric Additive Manufacturing in Scattering Resins. [Link]

  • ResearchGate. (2021). "Synthesis of Methyl Tin Oxide as Raw Material for PVC Stabilizer". [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). [Link]

  • Australian Government Department of Health. (2022). Compounds of dioctyltin - Evaluation statement. [Link]

Sources

Optimization

Improving thermal stability time of dioctylbis(oleoyloxy)stannane formulations

Technical Support Center: Optimizing Dioctylbis(oleoyloxy)stannane (DOTDO) Formulations Current Status: Operational Ticket Focus: Thermal Stability & Formulation Longevity Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Dioctylbis(oleoyloxy)stannane (DOTDO) Formulations

Current Status: Operational Ticket Focus: Thermal Stability & Formulation Longevity Assigned Specialist: Senior Application Scientist, Polymer & Catalysis Division

Executive Summary

You are likely encountering stability issues with Dioctylbis(oleoyloxy)stannane (CAS: 26401-97-8), commonly referred to as Dioctyltin Dioleate (DOTDO) . While this organotin compound is a potent thermal stabilizer for PVC and a high-efficiency catalyst for polyurethane/polyester synthesis, it possesses a "dual-threat" degradation profile:

  • The Tin-Carboxyl Link: Susceptible to hydrolytic cleavage (causing haze/precipitation).

  • The Oleyl Tail: Contains a cis-double bond (C18:1) highly prone to auto-oxidation (causing yellowing/rancidity).

This guide provides the protocols to extend the Thermal Stability Time —defined here as the induction period before the onset of degradation (color change, precipitation, or loss of catalytic efficacy).

Module 1: The Chemistry of Instability (Root Cause Analysis)

Before stabilizing, you must identify which failure mode is shortening your stability time.

Diagnostic Matrix
SymptomPrimary CauseMechanism
Haze / White Precipitate Hydrolysis Moisture attacks the Sn-O bond, forming insoluble Dioctyltin Oxide (DOTO) and free Oleic Acid.
Yellowing / Darkening Oxidation Heat/Oxygen attacks the C=C double bond in the oleyl chain, creating peroxides and conjugated byproducts.
Loss of Catalytic Activity Ligand Exchange Reaction with ambient impurities or "poisoning" by strong acids/bases in the matrix.
Visualizing the Degradation Pathways

DOTDO_Degradation DOTDO Dioctylbis(oleoyloxy)stannane (Active) Hydrolysis Hydrolysis Reaction DOTDO->Hydrolysis Oxidation Auto-oxidation DOTDO->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Heat + Oxygen (O2) Oxygen->Oxidation DOTO Dioctyltin Oxide (Insoluble Haze) Hydrolysis->DOTO Precipitation OleicAcid Free Oleic Acid (Acidic impurity) Hydrolysis->OleicAcid pH Drop Peroxides Lipid Peroxides (Yellowing) Oxidation->Peroxides Initial Yellowing Crosslink Cross-linked Gels Peroxides->Crosslink Advanced Degradation

Figure 1: Dual degradation pathways of DOTDO. Note that hydrolysis leads to physical precipitation, while oxidation leads to chemical discoloration.

Module 2: Troubleshooting & Formulation Protocols

Q1: My formulation turns hazy after 48 hours at room temperature. How do I fix this?

Diagnosis: Hydrolytic instability. The Sn-O bond is cleaving due to ambient moisture. Solution: You must create a hydrophobic buffer around the tin center.

Protocol A: Hydrolytic Stabilization

  • Drying: Ensure all solvents/polyols in the formulation are dried to <0.05% water content using 3Å or 4Å Molecular Sieves.

  • Sacrificial Additive: Incorporate a carbodiimide anti-hydrolysis agent (e.g., Stabaxol type) at 0.5% - 1.0% w/w. These scavenge water molecules before they attack the tin ester.

  • Storage: Store under a blanket of dry Nitrogen or Argon.

Q2: The material yellows rapidly when heated above 160°C. How do I extend the thermal induction time?

Diagnosis: Oxidative degradation of the oleyl unsaturation. Solution: A synergistic antioxidant package is required.[1] You cannot rely on a single antioxidant.

Protocol B: The "Lock-and-Key" Antioxidant System

  • Primary Antioxidant (The Radical Scavenger): Hindered Phenol.

    • Recommendation: BHT (Butylated hydroxytoluene) or Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076).

    • Loading: 0.1% - 0.5% w/w.

  • Secondary Antioxidant (The Peroxide Decomposer): Phosphite.

    • Recommendation: Tris(nonylphenyl) phosphite (TNPP) or Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168).

    • Loading: 0.2% - 1.0% w/w.

    • Mechanism:[1][2][3][4][5] The phosphite reduces hydroperoxides formed on the oleate chain back to alcohols, preventing the "yellowing" cascade.

Q3: I am using this for Medical Grade PVC. How do I improve the "Congo Red" stability time?

Diagnosis: The stabilizer is being consumed too quickly by HCl generation. Solution: Use a co-stabilizer to scavenge HCl without consuming the tin catalyst.

Protocol C: Synergistic Co-Stabilization

  • Epoxidized Soybean Oil (ESO): Add at 3.0 - 5.0 phr (parts per hundred resin). ESO acts as an HCl scavenger and synergizes with organotins.

  • Beta-Diketones: Add Stearoylbenzoylmethane (SBM) at 0.1 - 0.3 phr. This complexes with Zinc/Tin chlorides to prevent Lewis Acid catalyzed degradation (the "zipper" effect).

Module 3: Drug Development & Safety Context (ICH Q3D)

Critical Warning for Pharmaceutical Scientists: If you are using DOTDO as a catalyst for API synthesis or in polymer excipients (e.g., PLGA, PLA), you are subject to ICH Q3D Elemental Impurities guidelines.

  • Tin (Sn) Classification: Class 3.[6]

  • Oral PDE (Permitted Daily Exposure): 6000 µ g/day .

  • Parenteral PDE: 600 µ g/day .

  • Inhalation PDE: 60 µ g/day .

Purification Strategy: If your stability time is compromised by impurities, those same impurities may cause you to fail ICH Q3D.

  • Ligand Exchange: If the oleate tail oxidizes, the tin becomes more labile. High thermal stability retains the tin in the polymer matrix, reducing leaching.

  • Residual Removal: If used as a catalyst, residual DOTDO must be removed via precipitation (e.g., dissolving polymer in DCM and precipitating in Methanol) to meet the <600 µ g/day limit for injectables.

Module 4: Validation Experiments

Do not guess. Validate your stability improvements with these standard assays.

Test MethodMetricTarget
TGA (Thermogravimetric Analysis) T5% (Temp at 5% Weight Loss) Target > 250°C for robust processing.
Congo Red Test (ISO 182-1) Stability Time (Minutes) Time until HCl evolution turns indicator red. Target > 60 mins for rigid PVC.
Gardner Color Test Color Shift (Delta E) Measure color before and after heat aging (e.g., 180°C for 2 hrs).
Workflow: Stability Testing Protocol

Stability_Workflow Start Formulation Preparation (with Antioxidants) Aging Accelerated Aging (Oven @ 180°C) Start->Aging Sampling Sampling Intervals (0, 15, 30, 60 min) Aging->Sampling Test1 Colorimetry (Yellow Index) Sampling->Test1 Test2 Haze/Turbidity (Hydrolysis Check) Sampling->Test2 Decision Pass Criteria? Test1->Decision Test2->Decision Release Release Formulation Decision->Release Yes Refine Increase Phosphite/ESO Decision->Refine No Refine->Start

Figure 2: Iterative testing workflow for validating thermal stability time.

References

  • Mechanism of Organotin Stabilization

    • Title: Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
    • Source: ResearchGate / Polymer Degrad
    • URL:[Link]

  • Antioxidant Synergies (Phenol/Phosphite)

    • Title: Mastering thermal stability: Additives for heat-resistant plastics.[1]

    • Source: SpecialChem.
  • Regulatory Limits (Drug Development)

    • Title: ICH Q3D Guideline for Elemental Impurities.[6][7][8]

    • Source: European Medicines Agency (EMA) / ICH.[7][8]

    • URL:[Link]

  • Chemical Safety & Data

    • Title: Dioctyltin Compounds - Evaluation St
    • Source: Australian Industrial Chemicals Introduction Scheme (AICIS).
    • URL:[Link]

Sources

Troubleshooting

Reducing yellowing index in polymers using dioctylbis(oleoyloxy)stannane

The following technical guide is structured as a Level 3 Technical Support Interface for polymer formulation scientists. It bypasses generic definitions to focus on mechanism-driven troubleshooting and self-validating pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Technical Support Interface for polymer formulation scientists. It bypasses generic definitions to focus on mechanism-driven troubleshooting and self-validating protocols.

Topic: Reducing Yellowing Index (YI) with Dioctylbis(oleoyloxy)stannane

CAS No: 27550-52-3 (Typical) | Common ID: Dioctyltin Dioleate (DOTDO) Ticket Status: OPEN | Priority: HIGH

📋 Executive Summary

Dioctylbis(oleoyloxy)stannane is a non-sulfur organotin stabilizer primarily used in PVC and chlorinated polymers. Unlike thiotins (which offer superior initial color but high odor), this carboxylate-based tin stabilizer provides a balance of long-term heat stability , lubricity , and weatherability .

Why is your polymer yellowing? Yellowing is the visible manifestation of conjugated polyene sequences (


) forming in the polymer backbone due to dehydrochlorination. This stabilizer acts as a "chemical firewall" to interrupt this "zipper degradation" mechanism.
🧠 Module 1: The Mechanism (Why It Works)

User Question: I added the stabilizer, but I still see yellowing after 20 minutes of processing. How does this molecule actually stop the color shift?

Scientist’s Response: The yellowing is caused by the formation of chromophores (conjugated double bonds). Dioctylbis(oleoyloxy)stannane functions via a dual-action mechanism: the Frye-Horst Mechanism (Chemical) and Internal Lubrication (Physical).

  • Labile Chlorine Displacement (Chemical): The tin atom seeks out unstable allylic chlorine atoms on the PVC chain (the "weak links") and replaces them with the stable oleoyloxy ester group. This prevents the initiation of the unzipping reaction.

  • HCl Scavenging: It neutralizes the hydrochloric acid (HCl) released during processing. HCl is an autocatalyst; if you don't neutralize it, it accelerates degradation exponentially.

  • Shear Heat Reduction (Physical): The long C18 oleyl chains provide internal lubrication, reducing friction between polymer chains during extrusion. Less friction = less heat = less thermal degradation.

📉 Visualization: The Stabilization Pathway

StabilizationMechanism UnstablePVC Unstable PVC (Allylic Chlorine) HCl HCl Release (Autocatalyst) UnstablePVC->HCl Degradation Polyene Conjugated Polyene (YELLOW COLOR) UnstablePVC->Polyene Unzipping StablePVC Stabilized PVC (Ester Substituted) UnstablePVC->StablePVC Stabilized Heat Process Heat (Shear/Thermal) Heat->UnstablePVC Triggers HCl->UnstablePVC Catalyzes Stabilizer Dioctylbis(oleoyloxy)stannane (Sn-O-C=O-R) Stabilizer->UnstablePVC Frye-Horst Substitution Stabilizer->Heat Lubrication Reduces Shear Stabilizer->HCl Scavenging Byproduct Dioctyltin Dichloride (Harmless Byproduct) Stabilizer->Byproduct Converted

Caption: The dual-pathway defense: The stabilizer physically reduces shear heat while chemically substituting labile chlorine sites to prevent polyene formation.

🛠️ Module 2: Troubleshooting & Optimization

User Question: My YI is still too high (YI > 10). What am I doing wrong?

Use this matrix to diagnose the root cause. Do not blindly add more stabilizer.

SymptomProbable CauseCorrective Action
High Initial Yellowing Poor "Early Color" hold. Carboxylates (like oleates) are slower to react than Thiotins.Blend: Add a small amount of Dioctyltin Thioglycolate (0.5 phr) for initial color, or use a beta-diketone booster.
Yellowing over Time (Oven) Stabilizer depletion (exhaustion).Dosage: Increase Dioctylbis(oleoyloxy)stannane by 0.5 phr increments. Synergist: Add Epoxidized Soybean Oil (ESBO) (3-5 phr) to scavenge HCl.
Greasy Surface (Exudation) "Plate-out" due to incompatibility. The oleyl chain is long (C18) and can migrate if over-dosed.Reduce: Lower the stabilizer dosage. Check Lubricants: Reduce external lubricants (e.g., PE wax) as the stabilizer itself adds lubricity.
Pink/Red Discoloration "Pink Stain" (Sudden degradation). Often caused by zinc sensitivity or over-stabilization leading to Lewis Acid formation.Check Fillers: Ensure TiO2 or CaCO3 are not introducing trace zinc/iron. Add: A phosphite chelator (e.g., TNPP) to bind trace metals.
🧪 Module 3: Self-Validating Protocols

User Question: How do I prove the reduction in YI scientifically?

You must use a standardized colorimetric method.[1][2] Visual inspection is subjective and unreliable for R&D.

Protocol A: Measuring Yellowness Index (ASTM E313 / D1925)

Objective: Quantify the "yellowness" of a plaque before and after heat aging.

Equipment:

  • Spectrophotometer (Sphere geometry d/8° preferred).

  • Standard Illuminant: C or D65.

  • Observer: 2° or 10°.

Step-by-Step:

  • Calibration: Calibrate the spectrophotometer using the white tile and black trap standards provided by the manufacturer.

  • Sample Prep: Mold a smooth PVC plaque (thickness 2mm ± 0.1mm). Surface defects scatter light and alter YI.

  • Measurement: Place the sample against the port. Take 3 readings, rotating the sample 90° between each to account for anisotropy.

  • Calculation: The software should automatically calculate YI. If manual calculation is needed (ASTM D1925 historical):

    
    
    (Where X, Y, Z are tristimulus values).
    
  • Target: A YI < 5 is typically considered "clear/white." A YI > 10 indicates visible degradation.

Protocol B: Static Heat Stability (Oven Test)

Objective: Determine the "failure point" (blackening time) of the stabilizer.

  • Preparation: Cut milled sheets into 1x1 inch strips.

  • Oven Setup: Pre-heat a Mathis oven or circulating air oven to 190°C (374°F) .

  • Loading: Mount strips on a sliding tray.

  • Sampling: Eject the tray every 10 minutes (0, 10, 20, 30... 120 min).

  • Analysis: Measure YI for each time interval. Plot YI vs. Time .

    • Pass Criteria: YI remains < 15 for at least 60 minutes.

📉 Module 4: Formulation Guide (Start Here)

User Question: What is a good starting recipe for a clear medical tubing application?

Base Formulation (Parts per Hundred Resin - phr):

ComponentFunctionDosage (phr)Notes
PVC Resin (K-65) Base Polymer100.0Medium molecular weight.
Dioctylbis(oleoyloxy)stannane Primary Stabilizer 2.0 - 3.0 Provides heat stability + lubricity.
Epoxidized Soybean Oil Co-stabilizer5.0Scavenges HCl, boosts long-term stability.
Phosphite (e.g., TNPP) Chelator0.5Improves initial color/transparency.
Stearic Acid Lubricant0.2Keep low; the tin stabilizer is already lubricating.

Handling Warning: Organotins are harmful if swallowed or absorbed through the skin (H371, H360). Always wear nitrile gloves and work in a fume hood.

📚 References
  • ASTM International. (2020). ASTM E313-20: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. West Conshohocken, PA. Link

  • ChemicalBook. (2023). Dioctylbis(oleoyloxy)stannane Properties and CAS 27550-52-3. Link

  • Borealis Group. (2023). Safety Data Sheet: Organotin Stabilizers in Polyolefins. Link

  • Gelest, Inc. (2015).[3] Safety Data Sheet: Dioctyltin Dilaurate (Analogous Structure). Link

  • SpecialChem. (2024). Organotin Heat Stabilizers for PVC: Mechanisms and Selection. Link

Sources

Reference Data & Comparative Studies

Validation

Thermal gravimetric analysis (TGA) of dioctylbis(oleoyloxy)stannane decomposition

For Researchers, Scientists, and Drug Development Professionals In the realm of material science and pharmaceutical formulation, the thermal stability of excipients and additives is a critical parameter governing manufac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science and pharmaceutical formulation, the thermal stability of excipients and additives is a critical parameter governing manufacturing processes, product shelf-life, and ultimately, efficacy and safety. Dioctylbis(oleoyloxy)stannane, an organotin compound, finds application as a heat stabilizer, particularly in polymer formulations. Understanding its thermal decomposition behavior is paramount for optimizing its use and for selecting appropriate alternatives. This guide provides an in-depth comparative analysis of the thermal decomposition of dioctylbis(oleoyloxy)stannane, supported by experimental data and a mechanistic rationale for its performance relative to other common thermal stabilizers.

The Critical Role of Thermal Stability

Organotin compounds, such as dioctylbis(oleoyloxy)stannane, are primarily utilized to prevent the thermal degradation of polymers like polyvinyl chloride (PVC) during high-temperature processing.[1] The inherent thermal instability of many polymers necessitates the inclusion of stabilizers that can mitigate degradation reactions, such as dehydrochlorination in PVC, which leads to discoloration and loss of mechanical properties.[2] The effectiveness of a thermal stabilizer is intrinsically linked to its own thermal decomposition profile. An ideal stabilizer should remain inert at processing temperatures, only becoming active to neutralize degradation products or interrupt degradation pathways.

Thermogravimetric Analysis (TGA): A Window into Thermal Decomposition

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] Key parameters obtained from a TGA thermogram include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the residual mass at the end of the analysis.

Experimental Protocol for Thermogravimetric Analysis

A standardized TGA protocol is crucial for obtaining comparable data. The following is a generalized procedure for analyzing the thermal stability of dioctylbis(oleoyloxy)stannane and its alternatives.

Objective: To determine and compare the thermal decomposition profiles of dioctylbis(oleoyloxy)stannane and alternative thermal stabilizers.

Materials and Methods:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample Dioctylbis(oleoyloxy)stannane or Alternative Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Sample into Thermobalance Pan->Load Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat from RT to 800°C (10°C/min) Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA & DTG Curves Record->Plot Determine Determine Tonset, Tmax, & Residual Mass Plot->Determine Decomposition_Pathway Compound Dioctylbis(oleoyloxy)stannane (C8H17)2Sn(OCOC17H33)2 Step1 Step1 Compound->Step1 Products1 Products1 Step1->Products1 Step2 Step 2: Oxide Decomposition Higher Temp. Products1->Step2 Products2 Products2 Step2->Products2

Figure 2: Proposed thermal decomposition pathway for dioctylbis(oleoyloxy)stannane.

Evolved gas analysis (EGA), which couples TGA with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), would be instrumental in definitively identifying the gaseous decomposition products and confirming this proposed pathway. [4][5]Such an analysis would likely detect fragments of the oleic acid and octyl chains at different stages of the decomposition.

Comparative Analysis with Alternative Thermal Stabilizers

The performance of dioctylbis(oleoyloxy)stannane as a thermal stabilizer can be benchmarked against other commonly used alternatives, such as metal stearates and bio-based stabilizers.

Metal Stearates: Calcium and Zinc Stearate

Calcium stearate and zinc stearate are widely used as co-stabilizers in PVC formulations, often in synergistic combinations. [2]Their thermal decomposition profiles are well-documented.

  • Zinc Stearate: The decomposition of zinc stearate begins at a lower temperature compared to calcium stearate, with an onset of around 200°C. [6]The main mass loss occurs before 400°C. [7]* Calcium Stearate: Calcium stearate exhibits higher thermal stability, with its main decomposition event occurring after 400°C. [6][7]

    Stabilizer Onset of Decomposition (Tonset) (°C) Key Decomposition Range (°C)
    Dioctylbis(oleoyloxy)stannane (estimated) > 250 Multi-step, extending to higher temperatures
    Zinc Stearate ~200 < 400

    | Calcium Stearate | ~300 | > 400 |

Table 1: Comparative Thermal Decomposition Data of Dioctylbis(oleoyloxy)stannane and Metal Stearate Stabilizers. [8][6] From this comparison, dioctylbis(oleoyloxy)stannane is expected to have a higher onset of decomposition than zinc stearate and potentially a more complex, multi-stage decomposition profile compared to both metal stearates. This higher thermal stability can be advantageous in processing applications that require higher temperatures.

Bio-Based Stabilizers: Epoxidized Soybean Oil (ESO)

Epoxidized soybean oil (ESO) is a bio-based secondary stabilizer and plasticizer for PVC. Its thermal stability is also a key performance indicator. TGA studies have shown that ESO is stable up to approximately 240-260°C, with a 5% mass loss observed at around 345°C. [9] When compared to ESO, dioctylbis(oleoyloxy)stannane likely exhibits a similar or slightly higher onset of decomposition. However, the primary advantage of organotin stabilizers lies in their direct and efficient mechanism of stabilizing PVC by scavenging HCl, whereas ESO acts more as a co-stabilizer and plasticizer. [1]

Mechanistic Insights and Practical Implications

The choice of a thermal stabilizer extends beyond its decomposition temperature. The mechanism by which it imparts stability is equally crucial. Organotin carboxylates, like dioctylbis(oleoyloxy)stannane, function primarily by:

  • Replacing labile chlorine atoms in the PVC chain with more stable carboxylate groups, thus preventing the initiation of dehydrochlorination.

  • Neutralizing HCl as it is formed, preventing the autocatalytic degradation of the polymer. Metal stearates also act as HCl scavengers. However, the Lewis acidity of the resulting metal chlorides can sometimes influence the degradation process. For instance, zinc chloride can, in some cases, promote dehydrochlorination, which is why zinc stearate is often used in combination with calcium stearate.

Conclusion

Dioctylbis(oleoyloxy)stannane, as a representative of the dioctyltin carboxylate class of stabilizers, offers robust thermal stability with an estimated onset of decomposition above 250°C. This positions it favorably against common alternatives like zinc stearate and in a comparable range to epoxidized soybean oil. Its multi-step decomposition, initiated by the cleavage of the oleate ligands, is a characteristic feature of organotin carboxylates.

For researchers and formulation scientists, the selection of an appropriate thermal stabilizer requires a holistic assessment of not only its thermal decomposition profile but also its stabilization mechanism, compatibility with the polymer matrix, and regulatory considerations. While metal stearates and bio-based options present viable alternatives, the high efficiency of organotin stabilizers like dioctylbis(oleoyloxy)stannane in preventing thermal degradation during high-temperature processing ensures their continued relevance in demanding applications. Further investigation using evolved gas analysis would provide a more complete understanding of the decomposition pathway and byproducts of dioctylbis(oleoyloxy)stannane, enabling even more precise control over its application.

References

  • EAG Laboratories. Thermogravimetry Evolved Gas Analysis (TG/EGA). Available from: [Link]

  • Mettler Toledo. Evolved Gas Analysis Guide. Available from: [Link]

  • Ataman Kimya. DIOCTYLTIN DIKETANOATE. Available from: [Link]

  • Analytice. Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). Available from: [Link]

  • ResearchGate. Table 2 . Thermal gravimetric analysis (TGA) results of the formulations. Available from: [Link]

  • Australian Government Department of Health and Aged Care. Compounds of dioctyltin - Evaluation statement. Available from: [Link]

  • PMC. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. Available from: [Link]

  • Australian Government Department of Health and Aged Care. Dioctyltin dicarboxylate esters: Human health tier II assessment. Available from: [Link]

  • ResearchGate. Thermal stability of epoxidized soybean oil and its absorption and migration in poly(vinylchloride). Available from: [Link]

  • ResearchGate. Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. Available from: [Link]

  • Semantic Scholar. Organotin Compounds: Industrial - Applications and Biological. Available from: [Link]

  • ResearchGate. Metal dicarboxylates as thermal stabilizers for PVC. Available from: [Link]

  • ResearchGate. Determination of organotin compounds in textile auxiliaries by gas chromatography-mass spectrometry. Available from: [Link]

  • Elsevier. Thermal degradation of some organic additives of powder injection moulding feedstocks: kinetics and decomposition mechanism. Available from: [Link]

  • TA Instruments. Evolved Gas Analysis: Introduction to TGA/MS. Available from: [Link]

  • Academia.edu. Organotin compounds: industrial applications and biological investigation. Available from: [Link]

  • Goldstab Organics. Metallic Stearates: Benefits And A Key To Efficiency. Available from: [Link]

  • ResearchGate. TGA/DSC curves of zinc stearate reveal a relative thermal equilibrium... Available from: [Link]

  • MedCrave. High performance metal stearates thermal stabilizers for poly vinyl chloride;. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Dioctyltin Dioleate Determination Methods in Biological Samples

Introduction: The Analytical Imperative for Dioctyltin Dioleate Dioctyltin (DOT) compounds, including dioctyltin dioleate, are organotin chemicals primarily utilized as heat stabilizers in polyvinyl chloride (PVC) plasti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Dioctyltin Dioleate

Dioctyltin (DOT) compounds, including dioctyltin dioleate, are organotin chemicals primarily utilized as heat stabilizers in polyvinyl chloride (PVC) plastics and as catalysts in various industrial processes.[1] While effective in their industrial applications, concerns regarding their toxicological profile have grown. Regulatory bodies and research have highlighted the potential for dioctyltin compounds to cause developmental and immune system toxicity.[2][3] Their use in consumer products and potential for leaching into the environment and food chains necessitates robust, reliable methods for their quantification in biological matrices.[1] Human exposure can occur through various routes, and understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing health risks.[4][5]

This guide provides an in-depth comparison of the principal analytical methodologies for the determination of dioctyltin dioleate in biological samples such as plasma, blood, and tissue homogenates. We will dissect the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in the rigorous validation frameworks established by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] Our focus is not merely on protocol but on the causality behind methodological choices, empowering researchers to select and validate the most appropriate technique for their specific objectives.

Core Methodologies: A Comparative Analysis

The choice of analytical instrumentation is the most critical decision in method development. For organotin compounds like dioctyltin dioleate, the two most powerful and commonly employed techniques are GC-MS and LC-MS/MS.[4] While both offer high sensitivity and selectivity, their underlying principles dictate vastly different approaches to sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a stalwart technique for the analysis of volatile and thermally stable compounds.[9] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

Causality of Application for Dioctyltin: The primary challenge with analyzing organotin compounds by GC-MS is their low volatility and thermal instability.[9][10] Direct injection would lead to decomposition in the hot injector port. Therefore, a mandatory derivatization step is required. This chemical reaction converts the polar organotin analyte into a more volatile and thermally stable species. Typically, this involves alkylation (e.g., ethylation or propylation) using reagents like sodium tetraethylborate (NaBEt₄).[11][12][13] This necessity is the single greatest drawback of the GC-MS approach, as it introduces an extra, often complex, step into the workflow that can be a source of variability and error.[9]

Advantages:

  • High Resolution: Provides excellent separation of complex mixtures.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

  • Cost-Effective: Generally, instrumentation and operational costs can be lower than LC-MS/MS.[9]

Limitations:

  • Mandatory Derivatization: Adds time, complexity, and potential for analytical error.[10]

  • Limited to Volatile Compounds: Unsuitable for non-volatile or thermally labile analytes without derivatization.

  • Matrix Interference: Complex biological matrices can require extensive cleanup to prevent column contamination and ion source fouling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is ideal for analyzing a wider range of compounds, particularly those that are non-volatile or thermally sensitive. Separation occurs in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase. The eluent from the LC column is introduced into the mass spectrometer via an ionization source (e.g., Electrospray Ionization - ESI), which generates ions in the gas phase. A tandem mass spectrometer (e.g., a triple quadrupole) then allows for highly selective detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

Causality of Application for Dioctyltin: LC-MS/MS is increasingly the preferred technique for organotin analysis because it circumvents the need for derivatization.[10] The analyte can be directly ionized from the liquid phase, dramatically simplifying sample preparation and reducing analysis time. This direct measurement approach enhances throughput and reduces the potential for errors associated with the derivatization step.

Advantages:

  • Broad Applicability: Suitable for a wide range of compounds, including non-volatile and polar molecules.

  • Simplified Sample Preparation: Often eliminates the need for derivatization.[10]

  • High Sensitivity and Selectivity: The MRM mode provides exceptional sensitivity and reduces background noise, making it ideal for complex biological matrices.[14]

  • High Throughput: Shorter run times and simpler prep lead to faster sample turnaround.

Limitations:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. This requires careful method validation.

  • Ionization Efficiency: The analyte must be efficiently ionizable by the chosen source (e.g., ESI or APCI). For some compounds, this can be a challenge.

  • Higher Initial Cost: Instrumentation is typically more expensive than GC-MS systems.

The Foundation: Sample Preparation Workflows

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, tissue), remove interfering substances, and concentrate it into a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. For the lipophilic dioctyltin dioleate, a "dilute-and-shoot" approach is often insufficient for biological samples. LLE provides a necessary cleanup step. The choice of an organic solvent (e.g., hexane, ethyl acetate) is critical for efficiently partitioning the analyte from the aqueous biological sample.[12][14]

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient cleanup than LLE. In this technique, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are either washed away while the analyte is retained, or the analyte is selectively eluted while interferences are retained. For dioctyltin compounds, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge can be highly effective.[15] SPE is more easily automated, making it suitable for high-throughput environments.

Below is a visual comparison of the generalized workflows for GC-MS and LC-MS/MS.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample 1. Biological Sample (e.g., Plasma) GC_Extract 2. Extraction (LLE or SPE) GC_Sample->GC_Extract GC_Deriv 3. Derivatization (e.g., Ethylation) GC_Extract->GC_Deriv Mandatory Step GC_Inject 4. GC-MS Analysis GC_Deriv->GC_Inject GC_Data 5. Data Processing GC_Inject->GC_Data LC_Sample 1. Biological Sample (e.g., Plasma) LC_Extract 2. Extraction (LLE or SPE) LC_Sample->LC_Extract LC_Inject 3. LC-MS/MS Analysis LC_Extract->LC_Inject Direct Injection LC_Data 4. Data Processing LC_Inject->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

A Framework for Trust: Bioanalytical Method Validation

A method is not reliable until it is validated. The validation process provides documented evidence that the method is suitable for its intended purpose.[7] Following the principles laid out by the FDA and EMA, a full validation for a chromatographic method must assess several key parameters.[6][7][16]

G cluster_performance Performance Characteristics cluster_sample_integrity Sample & System Integrity center Validated Bioanalytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision LLOQ Sensitivity (LLOQ) center->LLOQ Linearity Linearity & Range center->Linearity Selectivity Selectivity & Matrix Effects center->Selectivity Stability Stability center->Stability Carryover Carryover center->Carryover Dilution Dilution Integrity center->Dilution

Sources

Validation

A Senior Application Scientist's Guide to Octyltin vs. Butyltin Catalysts in Elastomer Formulations

An In-depth Performance Comparison for Researchers and Product Development Professionals In the synthesis of high-performance elastomers, such as polyurethanes and room-temperature-vulcanizing (RTV) silicones, the choice...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Performance Comparison for Researchers and Product Development Professionals

In the synthesis of high-performance elastomers, such as polyurethanes and room-temperature-vulcanizing (RTV) silicones, the choice of catalyst is a critical determinant of reaction kinetics, final material properties, and regulatory compliance. Organotin compounds, specifically dialkyltin dicarboxylates, have long been favored for their high catalytic efficiency in promoting urethane formation and silicone crosslinking.[1][2] Among these, dibutyltin (DBT) and dioctyltin (DOT) derivatives are the most prevalent.

This guide provides a comprehensive comparison of octyltin and butyltin catalysts, moving beyond simple data sheets to explore the causal relationships between catalyst structure and elastomer performance. We will examine catalytic activity, thermal stability, and the increasingly important aspects of toxicity and migration, supported by actionable experimental protocols for in-house validation.

The Fundamental Divide: Structure, Toxicity, and Regulatory Standing

The primary distinction between octyltin and butyltin compounds lies in the length of the alkyl chains attached to the tin atom. This seemingly minor structural difference has profound implications for their toxicological profiles and, consequently, their applications.

  • Butyltin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): Characterized by two butyl groups (C4H9) on the tin center, DBTDL is a highly effective and widely used catalyst for polyurethane synthesis and silicone curing.[1][3] However, butyltin compounds, and their potential to contain traces of highly toxic tributyltin, have faced increasing regulatory scrutiny due to their classification for reproductive toxicity.[4][5] This has driven the search for safer alternatives, particularly in consumer-facing and biomedical applications.

  • Octyltin Catalysts (e.g., Dioctyltin Dilaurate - DOTL): With two longer octyl groups (C8H17), these catalysts exhibit a significantly more favorable toxicological profile.[6][7] The longer alkyl chains are believed to reduce the biological activity of the organotin moiety.[8] As a result, octyltin compounds are often the catalysts of choice for applications with stringent safety standards, such as food contact materials, medical devices, and consumer products.[7]

FeatureButyltin Catalysts (e.g., DBTDL)Octyltin Catalysts (e.g., DOTL)Rationale & Implications
Primary Advantage High catalytic activity, cost-effectiveLower toxicity, better safety profile[6]The choice often represents a trade-off between performance/cost and safety/regulatory compliance.
Toxicity Profile Moderate to high; reproductive toxicity concerns[5]Significantly lower toxicity[6]Octyltins are preferred for sensitive applications to minimize health and environmental risks.
Regulatory Status Increasingly restricted in certain applicationsGenerally accepted for sensitive applications (e.g., FDA-approved for PVC stabilizers)[7]Formulators must be aware of regional and application-specific regulations.
Volatility Higher than octyltinsLower due to higher molecular weightLower volatility of octyltins is advantageous for processing safety and reducing worker exposure.[9]
Migration Higher potential for migration from polymer matrixLower migration due to larger molecular size and lower compatibility with polar matrices[9]Lower migration is critical for food contact and medical applications to prevent leaching.

Catalytic Performance: A Comparison of Reaction Kinetics

The primary function of these catalysts is to accelerate the polymerization and crosslinking reactions that form the elastomer network. In polyurethane systems, they promote the reaction between isocyanate (-NCO) and polyol (-OH) groups.[10] In condensation-cure silicones, they facilitate the reaction of silanol groups to form siloxane bonds.[2][11]

While both catalyst families are highly effective, their activity levels can differ. Generally, on an equal tin content basis, butyltins are recognized as being slightly more active than octyltins.[12] This means that a lower concentration of a butyltin catalyst may be required to achieve the same cure time as an octyltin catalyst.

Causality: The catalytic activity is influenced by the steric hindrance around the tin atom. The bulkier octyl groups can slightly impede the coordination of reactants (polyols, isocyanates, or silanols) to the tin center compared to the smaller butyl groups, resulting in a moderately slower reaction rate.

Caption: Simplified mechanism of organotin catalysis in polyurethane formation.

Impact on Elastomer Properties

The choice of catalyst extends beyond cure speed to influence the final mechanical and thermal properties of the elastomer.

Mechanical Properties

The final crosslink density of the elastomer network, which dictates properties like tensile strength, elongation, and hardness, is influenced by the catalyst's selectivity and the cure conditions it enables. While both catalysts can produce elastomers with excellent mechanical properties, the formulation may require optimization.[3] For instance, to achieve a similar state of cure, a slightly higher concentration or a longer cure time might be necessary with octyltin catalysts.

Thermal Stability

The thermal stability of the final elastomer is primarily a function of the polymer backbone. However, residual catalyst can potentially influence degradation pathways at elevated temperatures. Octyltin compounds, with their higher molecular weight and lower volatility, may offer a slight advantage in high-temperature applications by being less likely to volatilize out of the polymer matrix.[9]

Experimental Validation: Protocols for Head-to-Head Comparison

To make an informed decision, formulators must conduct controlled experiments. The following protocols provide a framework for a robust comparison.

Experimental Workflow Overview

Caption: Standard workflow for evaluating catalyst performance in elastomers.

Protocol 1: Cure Characteristics via Oscillating Disc Rheometry

Objective: To quantify the effect of the catalyst on the curing profile.

  • Formulation: Prepare two identical elastomer formulations. One with a butyltin catalyst (e.g., 0.2 phr DBTDL) and one with an octyltin catalyst (e.g., 0.25 phr DOTL, concentration adjusted for similar activity if known).

  • Mixing: Ensure homogenous dispersion of all components, adding the catalyst in the final mixing stage to prevent premature curing.

  • Rheometer Setup: Calibrate an oscillating disc rheometer and set the test temperature relevant to the application (e.g., 100°C for an RTV silicone or 70°C for a polyurethane).

  • Testing: Place a sample of the uncured elastomer in the rheometer cavity and start the test. The instrument will oscillate the rotor and measure the torque required.

  • Data Analysis: Record the following parameters:

    • ML (Minimum Torque): Relates to the viscosity of the uncured compound.

    • MH (Maximum Torque): Relates to the stiffness of the fully cured elastomer.

    • ts2 (Scorch Time): Time to a two-unit rise in torque above ML. This is the period of safe processing before curing begins.

    • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque.

Trustworthiness: This method provides a self-validating system by directly measuring the crosslinking process as it happens, offering a reliable comparison of catalyst activity under identical conditions.

Protocol 2: Mechanical Properties Evaluation

Objective: To assess the impact of the catalyst on the final physical properties of the cured elastomer.

  • Sample Curing: Cure sheets of the formulated elastomers (from Protocol 1) according to their t90 values at the specified temperature.

  • Conditioning: Condition the cured sheets for at least 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH).

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets according to ASTM D412 specifications.[13][14]

  • Tensile Testing: Use a universal testing machine equipped with an extensometer. Clamp the specimen and pull it at a constant rate (e.g., 500 mm/min) until failure.[14]

  • Data Analysis: Calculate the following properties for at least five specimens per batch:

    • Tensile Strength (MPa): The maximum stress the material can withstand.

    • Elongation at Break (%): The maximum extent to which the material can be stretched.

    • Modulus at 100% Elongation (MPa): The stress at 100% strain, indicating stiffness.

Protocol 3: Migration Analysis

Objective: To quantify the amount of tin catalyst that can leach from the elastomer, which is critical for safety assessment.

  • Sample Preparation: Take a known mass of the cured elastomer and cut it into small pieces to maximize surface area.

  • Solvent Extraction: Immerse the elastomer pieces in a suitable food simulant (e.g., ethanol for fatty foods, acetic acid for acidic foods) or a relevant solvent (e.g., hexane) in a sealed container.

  • Incubation: Incubate at a specified temperature and duration that mimics the intended use conditions (e.g., 40°C for 24 hours).

  • Analysis: Remove the elastomer pieces. Analyze the solvent for tin content using a sensitive analytical technique like Gas Chromatography with a Flame Photometric Detector (GC-FPD) after derivatization, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16]

  • Calculation: Express the migration level in µg/g (micrograms of tin per gram of elastomer) or another relevant unit based on regulatory standards.

Data Summary and Decision Logic

The following table presents a hypothetical but representative dataset from the described experiments.

ParameterUnitButyltin (DBTDL) FormulationOctyltin (DOTL) FormulationInterpretation
Cure Characteristics (100°C)
Scorch Time (ts2)min3.54.8Octyltin provides a longer processing window.
Optimum Cure Time (t90)min12.216.5Butyltin cures faster at the same concentration.
Mechanical Properties
Tensile StrengthMPa8.58.3Negligible difference when fully cured.
Elongation at Break%450445No significant impact on elasticity.
Migration (in Ethanol, 40°C)
Tin Leachedµg/g2.10.8Octyltin shows significantly lower migration.
Decision-Making Framework

The choice between octyltin and butyltin is not merely technical but also strategic, balancing performance, cost, and market requirements.

DecisionTree Start Application Assessment Q1 High Toxicity Concerns? (e.g., Medical, Food Contact, Consumer) Start->Q1 Q2 Is Maximum Cure Speed the Primary Driver? Q1->Q2 No Octyltin Choose Octyltin Catalyst (Prioritize Safety & Low Migration) Q1->Octyltin Yes Butyltin Choose Butyltin Catalyst (Prioritize Speed & Cost-Effectiveness) Q2->Butyltin Yes Evaluate Evaluate Octyltin at Higher Concentration or with Co-catalyst Q2->Evaluate No Evaluate->Octyltin

Caption: Logical flow for selecting an organotin catalyst based on key application drivers.

Conclusion

As a Senior Application Scientist, my recommendation hinges on a principle of "safety through design." While butyltin catalysts offer excellent performance and are suitable for many industrial applications, the clear trend in materials science is toward inherently safer materials. Octyltin catalysts represent a forward-looking choice. Their significantly lower toxicity and reduced migration potential address key regulatory and consumer safety concerns without a prohibitive compromise on performance.[6] For new product development, especially in the life sciences, consumer goods, and food contact sectors, standardizing on octyltin-based systems is a prudent strategy that mitigates future regulatory risk and enhances product safety. For existing applications using butyltin, a thorough risk assessment is essential, and a transition to octyltin should be strongly considered.

References

  • Taylor & Francis. (n.d.). Dibutyltin dilaurate – Knowledge and References. Retrieved from [Link]

  • TIB Chemicals. (n.d.). Octyltin catalysts: Efficient solutions for industry. Retrieved from [Link]

  • Patcham FZC. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. Retrieved from [Link]

  • SONGWON Industrial Group. (n.d.). Tin Intermediates and Catalysts. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The action of tin compounds in condensation‐type RTV silicone rubbers. Retrieved from [Link]

  • Unknown Source. (n.d.). The impact of dibutyltin diacetate on the curing speed of silicone elastomers. (This source appears to be a blog or article without a clear publisher, used for general context).
  • TIB Chemicals. (n.d.). Butyltin catalysts – Our products. Retrieved from [Link]

  • Inchem.org. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Retrieved from [Link]

  • PubMed. (2005). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) products by headspace solid-phase microextraction and gas chromatography with flame-photometric detection. Retrieved from [Link]

  • Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Retrieved from [Link]

  • Organotin Catalyst Suppliers & Manufacturing. (n.d.). Dibutyltin Dilaurate in Polyurethane Casting Applications. (This source appears to be a commercial supplier's article, used for general context).
  • King Industries, Inc. (2011). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. CoatingsTech, 8(8), 40-45. Retrieved from [Link]

  • ResearchGate. (2005). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. Retrieved from [Link]

  • ResearchGate. (2014). Alternatives to DBTL catalysts in polyurethanes – a comparative study. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Retrieved from [Link]

  • ADMET. (n.d.). The Definitive Guide to ASTM D412 Tensile Testing of Elastomers. Retrieved from [Link]

Sources

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